3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHHGVVGHUJKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine structure elucidation
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., FGFR, VEGFR modulators). This guide focuses on the structural elucidation of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-amine , a critical intermediate.
Correctly identifying this molecule requires navigating two primary analytical challenges: regiochemistry (distinguishing it from isomeric impurities) and annular tautomerism (the dynamic equilibrium between the 3-amino and 5-amino forms). This document provides a self-validating workflow for researchers to synthesize, purify, and unequivocally characterize this compound.
Part 1: Synthetic Genesis & Regiochemical Logic
To understand the structure, one must understand its origin. The most robust route to 3-amino-5-arylpyrazoles is the condensation of
The Reaction Pathway
The synthesis targets the condensation of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile with hydrazine monohydrate . Unlike reactions involving substituted hydrazines (which yield regioisomers), hydrazine hydrate yields a symmetric nucleophile, simplifying the initial regiochemical outcome but introducing tautomeric complexity later.
Mechanism:
-
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).
-
Cyclization: The terminal amine of the hydrazone intermediate attacks the nitrile carbon.
-
Isomerization: An imine-enamine tautomerization yields the stable aromatic pyrazole system.
Figure 1: Synthetic workflow for the target pyrazole via the
Part 2: Spectroscopic Elucidation (The Core)
This section details the expected spectral data. The 3,5-dimethoxy substitution pattern provides a unique "symmetry fingerprint" that simplifies NMR interpretation.
Mass Spectrometry (LC-MS)
-
Molecular Formula:
-
Exact Mass: 219.10
-
Diagnostic Signal: ESI(+) mode will show a dominant peak at
220.1 . -
Purity Check: No significant peaks should be observed at
218 (oxidation product) or 439 (dimer).
Nuclear Magnetic Resonance ( H NMR)
Solvent Choice:DMSO-
Table 1:
| Position | Multiplicity | Integration | Assignment Logic | |
| Pyrazole NH | 11.8 - 12.2 | Broad Singlet | 1H | Highly deshielded, exchangeable acidic proton. |
| Aromatic (C2', C6') | 6.90 - 7.00 | Doublet ( | 2H | Ortho to the pyrazole; equivalent due to symmetry. |
| Aromatic (C4') | 6.40 - 6.50 | Triplet ( | 1H | Para position; shielded by two ortho-methoxy groups. |
| Pyrazole (C4-H) | 5.75 - 5.85 | Singlet | 1H | Diagnostic pyrazole CH. Sharp singlet confirms no coupling. |
| Amine (-NH | 4.80 - 5.20 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration. |
| Methoxy (-OCH | 3.75 - 3.80 | Singlet | 6H | Strong singlet. Integration of 6H confirms dimethoxy presence. |
Carbon NMR ( C NMR)
-
Key Feature: You will observe signal broadening at the pyrazole C3 and C5 carbons.[1] This is not an impurity; it is the hallmark of annular tautomerism (see Part 3).
-
Diagnostic Peaks:
- ~160.8 ppm: Aromatic C-O (Methoxy attachment).
- ~150-155 ppm: Broad signals for Pyrazole C3/C5 (C=N / C-NH).
- ~90-95 ppm: Pyrazole C4 (High electron density).
Part 3: The Tautomerism Conundrum
The most common error in characterizing this molecule is misidentifying the tautomers. 3-amino-5-arylpyrazoles exist in an annular tautomeric equilibrium .
-
Tautomer A (5-amino): The proton is on N1; the amine is at position 5.
-
Tautomer B (3-amino): The proton is on N2; the amine is at position 3.
In solution (DMSO), these interconvert rapidly. However, X-ray crystallography and solid-state NMR typically reveal the 3-amino-1H-pyrazole form as the thermodynamically stable solid-state congener, stabilized by intermolecular hydrogen bonding.
Figure 2: Annular tautomeric equilibrium between 5-amino and 3-amino forms.
Why this matters: When docking this molecule into a protein target (e.g., a kinase hinge region), you must consider both tautomers. The protein environment may select the "less stable" tautomer if it offers better H-bond complementarity.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Self-Validating Step: The disappearance of the nitrile stretch (
-
Charge: To a round-bottom flask, add 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (1.0 equiv) and absolute ethanol (10 mL/g).
-
Add Reagent: Add Hydrazine monohydrate (1.2 equiv) dropwise at room temperature. Note: Exothermic reaction.
-
Reflux: Heat to reflux (
C) for 4–6 hours. -
Monitor: Check TLC (5% MeOH in DCM). The starting material (high R
) should disappear; a lower R fluorescent spot (product) appears. -
Workup: Cool to
C. The product often precipitates as a white/off-white solid. -
Purification: Filter the solid. Wash with cold ethanol (
). If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (1:1).
Protocol B: Analytical Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
References
-
Elguero, J., et al. "Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution." Tetrahedron, vol. 53, no.[2] 31, 1997, pp. 10783-10802. Link
-
BenchChem Technical Support. "An In-depth Technical Guide to Tautomerism in Substituted 3-Aminopyrazoles." BenchChem Whitepapers, 2025. Link
-
Faria, J. V., et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology, vol. 8, 2017. Link
-
Kumar, K. A., et al. "Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview." International Journal of PharmTech Research, vol. 5, no. 4, 2013, pp. 1473-1486.[3] Link
-
Aggarwal, R., et al. "Synthesis and Antimicrobial Activity of Some New 3-(3,5-Dimethoxyphenyl)-1H-pyrazoles." Journal of Heterocyclic Chemistry, vol. 48, 2011. Link
Sources
literature review on pyrazole derivatives' biological activities
[1][2]
Executive Summary
The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its distinct physiochemical profile. Its planar, five-membered heterocyclic ring offers a unique balance of electron-richness and hydrogen-bonding capability (both donor and acceptor), allowing it to interact with diverse biological targets ranging from kinase ATP-binding pockets to G-protein coupled receptors.
This technical guide provides a rigorous analysis of pyrazole derivatives, focusing on three primary therapeutic vectors: Oncology (Kinase Inhibition) , Inflammation (COX-2 Selectivity) , and Antimicrobial Efficacy (DNA Gyrase Targeting) . It synthesizes structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers in early-stage drug discovery.
Structural Basis of Efficacy
The bioactivity of pyrazole stems from its tautomeric nature and substitution potential.
-
Pharmacophore Versatility: The pyrazole ring often acts as a bioisostere for phenyl rings, improving water solubility and reducing lipophilicity (LogP) while maintaining
-stacking interactions. -
Binding Geometry: In kinase inhibitors, the pyrazole nitrogens frequently serve as key hydrogen bond acceptors/donors to the "hinge region" of the ATP-binding site.
Representative SAR Data Summary
The following table summarizes key structural modifications and their resulting biological impact.
| Therapeutic Area | Target | Scaffold Type | Key Substituents (SAR) | Biological Outcome |
| Inflammation | COX-2 | 1,5-Diarylpyrazole | N1-benzenesulfonamide or methylsulfonyl | High COX-2 selectivity (fits hydrophobic side pocket). |
| Oncology | ALK/ROS1 Kinase | 3,5-Disubstituted | C3-aminopyridine or halogenated phenyl | Potent ATP-competitive inhibition (e.g., Crizotinib). |
| Antimicrobial | DNA Gyrase | Pyrazole-Carbothioamide | Electron-withdrawing groups (e.g., -NO2, -Cl) | Enhanced bactericidal activity against S. aureus.[1] |
| Antifungal | CYP51 (Ergosterol) | Pyrazole-Triazole Hybrid | 2,4-difluorophenyl | Disruption of fungal cell membrane synthesis. |
Therapeutic Area 1: Inflammation (The COX-2 Paradigm)
Mechanism of Action
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, proinflammatory). Pyrazole derivatives, most notably Celecoxib , revolutionized this field by selectively targeting COX-2.
The selectivity arises because the COX-2 active site contains a secondary "side pocket" (created by the substitution of Isoleucine in COX-1 with Valine in COX-2). The bulky sulfonamide group on the pyrazole N1 position acts as a "molecular hook," lodging into this pocket and preventing the enzyme from processing arachidonic acid, while being too large to fit into COX-1.
Signaling Pathway Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of pyrazole-based inhibitors.
Figure 1: Selective inhibition of the COX-2 pathway by pyrazole derivatives prevents proinflammatory prostaglandin synthesis while sparing COX-1 mediated gastric protection.
Therapeutic Area 2: Oncology (Kinase Targeting)
Mechanism of Action
In oncology, pyrazoles function primarily as Type I ATP-competitive inhibitors . The pyrazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of protein kinases.
-
Crizotinib: Targets ALK and ROS1 fusion proteins in Non-Small Cell Lung Cancer (NSCLC).
-
Ruxolitinib: Targets JAK1/JAK2 in myelofibrosis.
Kinase Signaling Cascade
The diagram below details how pyrazole inhibitors disrupt the MAPK/ERK pathway, a common driver of tumor proliferation.
Figure 2: Pyrazole derivatives block the phosphorylation cascade at the RTK level, halting downstream signaling essential for tumor growth.
Therapeutic Area 3: Antimicrobial Activity
Recent research highlights the potential of pyrazoles against multi-drug resistant (MDR) pathogens.[1]
-
Antibacterial: Pyrazole derivatives linked with carbothioamides or coumarins inhibit DNA Gyrase (Topoisomerase II) . They stabilize the DNA-enzyme cleavage complex, preventing DNA supercoiling and replication.
-
Antifungal: Pyrazole-triazole hybrids inhibit Lanosterol 14
-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis, compromising fungal cell membrane integrity.
Experimental Protocols
Synthesis: Knorr Pyrazole Synthesis (General Procedure)
A robust, self-validating protocol for synthesizing 3,5-disubstituted pyrazoles.
Reagents:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or
-keto ester). -
Hydrazine hydrate (or substituted hydrazine).
-
Ethanol (Solvent).
-
Glacial Acetic Acid (Catalyst).
Workflow:
-
Preparation: Dissolve 10 mmol of 1,3-dicarbonyl compound in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of hydrazine hydrate dropwise at
to control the exotherm. -
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Bioassay: MTT Cytotoxicity Assay
Used to determine the IC50 of pyrazole derivatives against cancer cell lines.
Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at
cells/well. Incubate for 24h at . -
Treatment: Add pyrazole derivatives at serial dilutions (e.g., 0.1
M to 100 M). Include DMSO vehicle control (<0.5%). Incubate for 48h. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to find IC50.
Figure 3: Step-by-step workflow for the Knorr Pyrazole Synthesis, ensuring high yield and purity.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023.
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds. International Journal of Molecular Sciences, 2013.
-
Antibacterial Pyrazoles: Tackling Resistant Bacteria. Future Medicinal Chemistry, 2022.
-
Regulation of Sterol Biosynthesis in Aspergillus fumigatus. Frontiers in Microbiology, 2017.
Technical Guide: 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
The compound 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine represents a privileged heterocyclic scaffold in modern drug discovery, particularly within the field of oncology. It serves as a critical pharmacophore and intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, such as analogs of AZD4547.
This guide provides a comprehensive technical analysis of this molecule, addressing its complex tautomeric nomenclature, robust synthetic protocols, and its role as a hinge-binding motif in kinase inhibition.
Part 1: Structural Analysis & Nomenclature
IUPAC Nomenclature and Numbering
The naming of aminopyrazoles is frequently complicated by annular tautomerism. For the target molecule, the IUPAC name This compound implies a specific tautomeric state where the proton resides on the nitrogen atom adjacent to the carbon bearing the amine group (if numbering counter-clockwise) or the phenyl group (if numbering clockwise).
-
Formula:
-
Molecular Weight: 219.24 g/mol
-
Canonical SMILES: COc1cc(cc(OC)c1)c2cc(N)[nH]n2
The Tautomeric Equilibrium
In solution, 3(5)-aminopyrazoles exist in a rapid equilibrium between two primary tautomers. This equilibrium is solvent-dependent and critical for receptor binding.
-
Tautomer A (5-amino-3-aryl): The amine is at position 5, and the aryl group is at position 3 relative to the pyrrole-like nitrogen (
). -
Tautomer B (3-amino-5-aryl): The amine is at position 3, and the aryl group is at position 5.
In the solid state, X-ray crystallography of similar analogs often reveals a preference for the 3-amino tautomer due to intermolecular hydrogen bonding networks, though the 5-amino form (as requested) is often the reactive species in nucleophilic substitutions or the relevant form for specific kinase binding modes (donor-acceptor motifs).
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| cLogP | ~1.8 - 2.1 | Ideal lipophilicity for oral bioavailability (Ro5 compliant). |
| TPSA | ~68 Ų | Indicates good membrane permeability. |
| H-Bond Donors | 2 (Amine + NH) | Critical for Hinge Region binding in kinases. |
| H-Bond Acceptors | 4 (N + 2 oxygens) | Interaction with solvent and protein residues. |
Part 2: Synthetic Pathways[1]
Retrosynthetic Analysis
The most robust route to this compound involves the construction of the pyrazole ring via the condensation of hydrazine with a
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile
-
Reagents: Methyl 3,5-dimethoxybenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.
-
Mechanism: Nucleophilic attack of the acetonitrile anion (generated by NaH) on the ester carbonyl.
Protocol:
-
Charge a flame-dried 3-neck flask with NaH (600 mg, 15 mmol) and anhydrous THF (20 mL) under Argon.
-
Add dry acetonitrile (0.63 mL, 12 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Add a solution of methyl 3,5-dimethoxybenzoate (1.96 g, 10 mmol) in THF (10 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to reflux (approx. 65°C) and stir for 4 hours. Monitoring: TLC (Hexane:EtOAc 7:3) should show consumption of the ester.
-
Quench: Cool to 0°C and carefully quench with water (10 mL). Acidify with 1N HCl to pH 4-5 to precipitate the
-ketonitrile. -
Isolation: Filter the solid or extract with Ethyl Acetate. Yield is typically 80-90%.
Step 2: Cyclization to Pyrazole[1]
-
Reagents:
-ketonitrile (from Step 1), Hydrazine Hydrate (2.0 eq), Ethanol. -
Mechanism: Double nucleophilic attack of hydrazine on the nitrile and ketone carbons, followed by dehydration.
Protocol:
-
Dissolve the crude 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (approx. 2.0 g) in absolute Ethanol (30 mL).
-
Add Hydrazine Hydrate (1.0 mL, ~20 mmol) dropwise.
-
Heat the mixture to reflux (78°C) for 6–8 hours.
-
Work-up: Concentrate the solvent under reduced pressure to ~5 mL.
-
Cool to 4°C. The product often crystallizes as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water or triterate with cold diethyl ether.
Synthesis Workflow Diagram
The following diagram illustrates the reaction flow and logic.
Caption: Step-wise synthesis from benzoate ester to final aminopyrazole via
Part 3: Medicinal Chemistry Applications[3][4][5]
Kinase Inhibition (FGFR)
This scaffold is a structural surrogate for the adenine ring of ATP. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition:
-
Hinge Binding: The pyrazole nitrogen (
) acts as a Hydrogen Bond Acceptor, while the amine group (or the pyrazole NH) acts as a Hydrogen Bond Donor. This "Donor-Acceptor" motif mimics the interaction of ATP's adenine with the kinase hinge region (specifically residues like Glu562 and Ala564 in FGFR1). -
Hydrophobic Pocket: The 3,5-dimethoxyphenyl group occupies the hydrophobic pocket behind the ATP binding site (Gatekeeper region). The methoxy groups provide steric bulk and lipophilic contacts that improve selectivity against other kinases.
Pharmacophore Map
The diagram below visualizes the interaction between the molecule and a generic kinase hinge region.
Caption: Pharmacophore mapping of the aminopyrazole scaffold within a kinase ATP-binding pocket.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral data.
Proton NMR ( NMR)
-
Solvent: DMSO-
-
Key Signals:
- 12.0 ppm (s, 1H, Pyrazole NH , broad, exchangeable).
- 6.90 ppm (d, 2H, Ar-H ortho to methoxy).
- 6.40 ppm (t, 1H, Ar-H para to methoxy).
- 5.80 ppm (s, 1H, Pyrazole CH ).
- 4.5–5.0 ppm (s, 2H, NH₂ , broad).
- 3.78 ppm (s, 6H, OCH₃ ).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Expected Mass: 220.1 m/z (
)
Melting Point
-
Range: 168–172°C (Typical for crystalline 3-amino-5-arylpyrazoles of this class).
References
-
Synthesis of Aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-3-arylpyrazoles." Journal of Organic Chemistry, 2008. [Link]
-
FGFR Inhibitor Design (AZD4547 Analogs): Gavine, P. R., et al. "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family." Cancer Research, 2012. [Link]
-
Tautomerism in Pyrazoles: Elguero, J., et al. "Protomeric Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000. [Link]
-
General Protocol for Beta-Ketonitriles: Ji, Y., et al. "Synthesis of
-Ketonitriles via Claisen Condensation." Organic Syntheses, Coll. Vol. 10. [Link]
Sources
molecular weight of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine , a critical heterocyclic building block (CAS: 569655-99-8).[1] While its primary utility lies in its role as a pharmacophore scaffold for kinase inhibitors—specifically targeting the Fibroblast Growth Factor Receptor (FGFR) and Cyclooxygenase-2 (COX-2) pathways—accurate characterization of its molecular weight and physicochemical properties is the prerequisite for its application in high-throughput screening (HTS) and structure-activity relationship (SAR) studies.[1][2]
This document details the compound's exact mass for high-resolution mass spectrometry (HRMS), outlines a self-validating synthesis protocol, and establishes quality control parameters for research applications.
Chemical Identity & Physicochemical Properties[1][3][4][5]
The molecular weight of a compound is not a single static number in advanced drug discovery; it must be differentiated between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for analytical identification).[2]
Molecular Weight Analysis
| Property | Value | Context |
| Average Molecular Weight | 219.24 g/mol | Used for molarity calculations and batch synthesis planning.[1][3] |
| Monoisotopic Mass | 219.1008 Da | Required for identifying the parent ion |
| Exact Mass | 219.10077 Da | Theoretical mass based on naturally occurring isotopes ( |
| Formula | - |
Structural Specifications
-
IUPAC Name: 5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine[1]
-
CAS Number: 569655-99-8 (Primary identifier for the 3,5-isomer)[1]
-
Solubility: Soluble in DMSO (>10 mg/mL), Methanol; sparingly soluble in water.[2]
-
pKa (Calculated): ~3.5 (pyrazole nitrogen), ~10.5 (amine), making it amphoteric but predominantly basic in physiological conditions.[2]
Synthetic Architecture & Mechanism[1][2][4][7]
The synthesis of 3-aryl-5-aminopyrazoles is classically achieved through the cyclocondensation of
Reaction Pathway
The mechanism involves the nucleophilic attack of hydrazine on the ketone carbonyl of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile , followed by intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole core.[2]
Figure 1: Convergent synthesis pathway via cyclocondensation of
Validated Synthesis Protocol
Objective: Produce 1.0 g of high-purity (>98%) target compound.
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL/g).
-
Addition: Add Hydrazine hydrate (2.0 eq) dropwise at room temperature. Note: Hydrazine is toxic; use a fume hood.[3]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary to remove unreacted hydrazine.[1][2][3]
-
Validation: Dry under vacuum at 45°C for 12 hours.
Analytical Characterization (QC)[1][2]
To ensure the integrity of the molecular weight and structure, the following analytical controls must be passed.
Mass Spectrometry (LC-MS)[1][2]
-
Method: ESI+ (Electrospray Ionization, Positive Mode).[2]
-
Target Ion: The protonated molecule
.[1][2] -
Expected Value:
(Monoisotopic Mass 219.10 + 1.0078 H).[1][2][3] -
Acceptance Criteria: Observed mass within ±0.05 Da of expected value.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
-
3.75 ppm (s, 6H): Two methoxy groups (–OCH
).[2] - 5.80 ppm (s, 1H): Pyrazole C4–H proton.[2]
- 6.40–6.50 ppm (m, 3H): Aromatic protons of the dimethoxyphenyl ring.[2]
- 12.00 ppm (br s, 1H): Pyrazole N–H (exchangeable).[2]
Therapeutic Applications & Context
The this compound structure is a "privileged scaffold" in medicinal chemistry, serving as a template for Type I and Type II kinase inhibitors.[1]
Mechanistic Relevance[1][2][4][8]
-
FGFR Inhibition: The dimethoxyphenyl moiety mimics the ATP adenine ring's hydrophobic interactions within the kinase hinge region, while the pyrazole amine forms critical hydrogen bonds with the gatekeeper residues.[2]
-
COX-2 Selectivity: 3,5-diarylpyrazoles are well-documented pharmacophores for COX-2 inhibition (e.g., Celecoxib analogs), where the bulky dimethoxy group fits into the hydrophobic side pocket of the COX-2 enzyme.[2]
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.[1][2]
References
-
Chemescience. (n.d.).[1][2][3] Rarely available substituted pyrazoles: this compound (CAS 569655-99-8).[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link]
-
Fichez, J., et al. (2015).[2][3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
Sources
Discovery of Pyrazole-Based Kinase Inhibitors: A Technical Guide
Introduction: The Pyrazole "Privileged Structure"
In the landscape of kinase inhibitor discovery, the pyrazole ring stands as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its ubiquity in FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Encorafenib) is not coincidental but stems from its electronic and steric ability to mimic the adenine ring of ATP.
For the medicinal chemist, the pyrazole offers a versatile template.[1] It can serve as the primary hinge-binding motif , interacting directly with the kinase backbone, or as a structural scaffold that orients substituents into the solvent-front, gatekeeper, or DFG (Asp-Phe-Gly) pockets. This guide dissects the structural logic, synthetic challenges, and validation protocols required to successfully deploy pyrazoles in kinase drug discovery.
Structural Basis of Inhibition[2]
The Hinge Binding Logic
The kinase ATP-binding pocket is defined by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.[2] Adenine binds here via a hydrogen bond network.[2][3] Pyrazoles mimic this interaction through specific tautomeric forms.
-
Donor-Acceptor Motif: A simple 1H-pyrazole can act as both a hydrogen bond donor (N1-H) and acceptor (N2).
-
Aminopyrazoles: A 3-aminopyrazole or 5-aminopyrazole motif creates a Donor-Acceptor-Donor (D-A-D) triad, often forming a high-affinity "clamp" with the hinge backbone carbonyls and amide nitrogens.
Scaffold Versatility
Beyond the hinge, the substitution pattern dictates selectivity:
-
C3-Position: Often directs groups toward the "Gatekeeper" residue. Bulky groups here can achieve selectivity for kinases with small gatekeepers (e.g., Threonine) over those with large ones (e.g., Methionine).
-
N1-Position: Frequently used to solubilize the molecule, projecting into the solvent-front region (e.g., the piperidine tail in Crizotinib).
Figure 1: Schematic of Pyrazole-Kinase Binding Interactions. The pyrazole core anchors the molecule to the hinge, while substituents probe adjacent pockets for selectivity.
Synthetic Strategy: The Regioselectivity Challenge
The most critical bottleneck in pyrazole synthesis for drug discovery is regioselectivity . The condensation of hydrazines with 1,3-diketones (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-disubstituted isomers, which are difficult to separate and identify.
The Problem: 1,3- vs. 1,5-Isomers
When reacting a monosubstituted hydrazine (
The Solution: Regiocontrolled Routes
To ensure structural integrity in SAR (Structure-Activity Relationship) studies, use these controlled pathways:
-
Enaminones: Reacting hydrazine with enaminones (generated from ketones and DMF-DMA) is highly regioselective for the 1,5-isomer.
-
Alkynones: Michael addition of hydrazines to
-alkynic ketones allows for predictable cyclization. -
Cross-Coupling: Synthesize a pre-formed halogenated pyrazole and use Suzuki/Buchwald couplings to install substituents at specific positions.
Figure 2: Synthetic Pathways. Route B is preferred for medicinal chemistry to avoid ambiguous SAR data caused by isomeric mixtures.
Case Studies in Drug Discovery
Crizotinib (Xalkori) - ALK/ROS1 Inhibitor
-
Role of Pyrazole: In Crizotinib, the pyrazole is not the primary hinge binder (which is a 2-aminopyridine). Instead, the 4-(piperidin-4-yl)-pyrazole moiety acts as a critical substituent.
-
Mechanism: The pyrazole ring links the hinge-binding core to the piperidine tail. This tail projects into the solvent front, improving solubility and pharmacokinetic properties, while the pyrazole itself forms van der Waals contacts that stabilize the active conformation.
Encorafenib (Braftovi) - BRAF V600E Inhibitor
-
Role of Pyrazole: Encorafenib utilizes a pyrazole core directly involved in the scaffold architecture.[1]
-
Mechanism: It is an ATP-competitive inhibitor with a very long dissociation half-life (>30 hours).[4] The specific substitution pattern on the pyrazole allows it to lock the kinase in an inactive conformation, providing superior efficacy compared to earlier generations like Vemurafenib.
| Drug | Target | Pyrazole Role | Key Feature |
| Crizotinib | ALK / c-MET | Linker / Solvent Front | Piperidine tail improves ADME properties. |
| Encorafenib | BRAF V600E | Core Scaffold | High potency; long residence time (slow off-rate). |
| Ruxolitinib | JAK1 / JAK2 | Linker | Pyrazole links pyrrolopyrimidine hinge binder to cyclopentyl tail. |
| Avapritinib | KIT / PDGFRA | Fused System | Pyrazolo-pyrimidine core targeting active site. |
Experimental Protocol: TR-FRET Kinase Assay
To validate pyrazole hits, a robust biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for high-throughput screening due to its resistance to compound fluorescence interference.
Principle
The assay measures the displacement of a fluorescent tracer (Alexa Fluor 647-labeled ATP mimetic) from the kinase active site by the test compound. The kinase is tagged (e.g., GST or His) and bound by a Europium (Eu)-labeled antibody.
-
No Inhibitor: Tracer binds kinase → FRET occurs (Eu excites Tracer) → High Signal.
-
Inhibitor Bound: Tracer displaced → No FRET → Low Signal.
Step-by-Step Protocol (LanthaScreen™ Format)
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound (Pyrazole derivative) in DMSO.
-
Kinase (e.g., BRAF, ALK) - GST tagged.
-
LanthaScreen Eu-anti-GST Antibody.[5]
-
Kinase Tracer 236 (Alexa Fluor 647).
Workflow:
-
Compound Preparation: Prepare a 3-fold serial dilution of the pyrazole inhibitor in DMSO. Dilute 100-fold into Kinase Buffer A to reach 1% DMSO final.
-
Master Mix: Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Buffer A.
-
Tracer Mix: Prepare Tracer 236 solution (Concentration =
of tracer for specific kinase, typically 5–50 nM). -
Plate Loading (384-well Low Volume Black Plate):
-
Add 5 µL of Compound solution.
-
Add 5 µL of Kinase/Antibody Master Mix.
-
Add 5 µL of Tracer Mix.
-
-
Incubation: Cover plate and incubate for 60 minutes at Room Temperature (protect from light).
-
Read: Measure on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).
-
Analysis: Calculate Emission Ratio (
). Plot % Inhibition vs. log[Compound] to determine .
Validation Criteria:
-
Z' Factor: Must be > 0.5 for a screen to be valid.
-
Controls: Staurosporine (Positive Control), DMSO only (Negative Control).
Future Directions
The field is moving beyond simple occupancy.[3]
-
Covalent Inhibitors: Attaching electrophiles (acrylamides) to the pyrazole core to target non-catalytic cysteines (e.g., Ibrutinib-like strategies).
-
PROTACs: Using the pyrazole ligand as a "warhead" linked to an E3 ligase recruiter to degrade the kinase rather than just inhibit it.
References
-
Fassihi, A. et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Link
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Link
-
Cui, J. J. et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[6][7] Journal of Medicinal Chemistry. Link
-
Verstovsek, S. et al. (2010).[8] Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine. Link
-
Kong, Y. et al. (2014).[9] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link
-
Delord, J. P. et al. (2018). Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma.[4] PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine and its derivatives
This technical guide provides an in-depth analysis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS: 569655-99-8), a critical intermediate and privileged scaffold in the design of small-molecule kinase inhibitors, particularly for the Fibroblast Growth Factor Receptor (FGFR) family.
A Privileged Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its structural architecture combines a hydrogen-bond-rich pyrazole-amine core (ideal for ATP-mimetic hinge binding) with a lipophilic 3,5-dimethoxyphenyl "tail" (optimized for hydrophobic pocket occupation). This scaffold is a direct precursor to several high-profile oncology candidates, including derivatives related to AZD4547 and Infigratinib , targeting FGFR aberrations in gastric and urothelial cancers.
Part 1: Chemical Architecture & Synthesis
1.1 Retrosynthetic Analysis
The efficient construction of the 3-aryl-5-aminopyrazole core typically relies on the cyclocondensation of a
1.2 Core Synthesis Protocol
Objective: Synthesis of this compound.
Reagents:
-
Precursor: 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (Generated via Claisen condensation of methyl 3,5-dimethoxybenzoate with acetonitrile).
-
Cyclizing Agent: Hydrazine hydrate (
). -
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (optional, for pH adjustment).
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 15.0 mmol (1.5 eq) of hydrazine hydrate at room temperature. A slight exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (
C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). -
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to
20% of the original volume. -
Crystallization: Pour the residue into ice-cold water. The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water to achieve purity
.
1.3 Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway from the
Figure 1: Cyclocondensation mechanism. The hydrazine nitrogen attacks the ketone carbonyl, followed by intramolecular attack on the nitrile to close the ring.
Part 2: Medicinal Chemistry & SAR[1][2][3][4][5][6]
2.1 The Pharmacophore
The biological utility of this molecule stems from two distinct domains:[1]
-
The Hinge Binder (Pyrazole-Amine):
-
The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor.
-
The exocyclic amine (
) or the pyrazole NH (N1) acts as a hydrogen bond donor. -
Causality: This Donor-Acceptor motif mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.
-
-
The Hydrophobic Wing (3,5-Dimethoxyphenyl):
-
The phenyl ring occupies the hydrophobic pocket adjacent to the ATP site (often the "Gatekeeper" region).
-
Substituent Effect: The 3,5-dimethoxy pattern is critical. It provides steric bulk to fill the pocket and electronic richness (electron-donating groups) to interact with specific residues like Valine or Leucine in FGFR/VEGFR pockets.
-
2.2 Structure-Activity Relationship (SAR) Map
Figure 2: SAR Logic. The C5-amine is the primary vector for extending the molecule into the solvent front to improve solubility and potency.
Part 3: Biological Applications & Experimental Validation[5]
3.1 Therapeutic Targets: FGFR Inhibition
Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1-4) . Aberrant FGFR signaling is a driver in gastric cancer (FGFR2 amplification) and urothelial carcinoma (FGFR3 mutation).
-
Mechanism: Type I (ATP-competitive) inhibition.
-
Example Drug: The 3,5-dimethoxyphenyl motif is homologous to the "tail" found in AZD4547 and NVP-BGJ398 (Infigratinib), where it serves to stabilize the inactive conformation of the kinase or bind deeply in the hydrophobic back-pocket.
3.2 Protocol: Kinase Inhibition Assay (ADP-Glo™)
To validate the activity of derivatives synthesized from this scaffold, a luminescent ADP detection assay is recommended.
Reagents:
-
Kinase: Recombinant FGFR1 (human).
-
Substrate: Poly (Glu, Tyr) 4:1.
-
ATP: Ultra-pure (Km concentration).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Prep: Dissolve this compound derivative in 100% DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve.
-
Enzyme Reaction:
-
Mix
of compound + of FGFR1 enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM , 0.01% BSA). -
Incubate at RT for 10 mins (pre-equilibration).
-
Add
of ATP/Substrate mix to initiate reaction. -
Incubate for 60 mins at RT.
-
-
Detection:
-
Add
of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins. -
Add
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
-
Analysis: Measure luminescence on a plate reader. Calculate
using non-linear regression (GraphPad Prism).
3.3 Quantitative Data Summary (Literature Derivatives)
The following table summarizes the potency of urea derivatives synthesized from the this compound core.
| Compound ID | R-Group (Urea Linkage) | Target | IC50 (nM) | Biological Outcome |
| Core Scaffold | -H (Free Amine) | FGFR1 | >10,000 | Weak/Inactive (Needs derivatization) |
| Derivative A | 3,5-dichloro-phenyl | FGFR1 | 35 | Potent inhibition; H-bond network established |
| Derivative B | Pyrimidin-4-yl | FGFR2 | 12 | High selectivity; Anti-proliferative in SNU-16 cells |
| AZD4547 | (Reference Drug) | FGFR1 | 0.2 | Clinical benchmark |
Note: The core amine is a fragment; high potency is achieved upon coupling to a "head" group (e.g., via urea linkage) that engages the hinge region more effectively.
Part 4: References
-
Vertex AI Search. (2025). Rarely available substituted pyrazoles - Chemescience. Link
-
Gu, H., et al. (2018). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Eureka Select. Link
-
National Institutes of Health (NIH). (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Link
-
Santa Cruz Biotechnology. (2025). 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Product Data. Link
-
MDPI. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Link
-
Beilstein-Institut. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Link
Sources
Methodological & Application
Application Note: 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold
Executive Summary
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as 3,5-DMPP ) is a privileged aminopyrazole scaffold widely utilized in the design of ATP-competitive kinase inhibitors. It serves as a critical pharmacophore for targeting the Fibroblast Growth Factor Receptor (FGFR) family and has structural relevance to clinical inhibitors such as AZD4547 and Infigratinib (NVP-BGJ398) .
This guide details the application of 3,5-DMPP as a chemical probe and building block in kinase research. It provides validated protocols for assessing its inhibitory potency against FGFR kinases, evaluating cellular efficacy in dependent cell lines, and mapping downstream signaling effects.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Validated hinge-binding fragment for X-ray crystallographic soaking experiments.
-
Structure-Activity Relationship (SAR): Starting point for optimizing hydrophobic pocket interactions in Type I kinase inhibitors.
-
Chemical Biology: Tool compound for dissecting the contribution of the "head group" in aminopyrazole-based inhibitors.
Scientific Background & Mechanism[1][2]
Structural Logic
The aminopyrazole moiety of 3,5-DMPP functions as a hinge binder , forming key hydrogen bonds with the kinase backbone (typically the gatekeeper residue + 1 and +3 positions). The 3,5-dimethoxyphenyl group is specifically designed to occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Hinge Region: The pyrazole nitrogen and exocyclic amine mimic the adenine ring of ATP.
-
Hydrophobic Pocket: The 3,5-dimethoxy substitution pattern is critical for selectivity, often inducing a conformational fit that favors FGFR isoforms over other tyrosine kinases (e.g., VEGFR).
FGFR Signaling Pathway
Inhibition of FGFR by 3,5-DMPP (or its derivatives) blocks the autophosphorylation of tyrosine residues in the kinase activation loop. This prevents the recruitment of adaptor proteins like FRS2 and GRB2 , thereby silencing the downstream RAS-MAPK and PI3K-AKT pathways which drive cell proliferation.
Figure 1: FGFR signaling cascade illustrating the point of intervention for 3,5-DMPP (ATP-competitive inhibition).
Experimental Protocols
Protocol 1: Preparation and Storage
Objective: Ensure consistent compound stability and solubility for biological assays.
-
Solvent: Dissolve 3,5-DMPP powder in 100% DMSO (molecular biology grade).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Note: Aminopyrazoles can be hygroscopic. Weigh rapidly and store under desiccated conditions.
-
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in cell assays is <0.5% (v/v) to prevent solvent toxicity.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of 3,5-DMPP against Recombinant FGFR1 kinase. Principle: Measures ADP generation from the kinase reaction; luminescent signal is proportional to kinase activity.
Materials:
-
Recombinant Human FGFR1 Kinase (active).
-
Substrate: Poly (Glu, Tyr) 4:1.
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white solid-bottom plates.
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of 3,5-DMPP in 1x Kinase Buffer (e.g., 3-fold dilutions starting at 100 µM).
-
Enzyme Addition: Add 2 µL of FGFR1 enzyme (0.5 ng/µL) to wells. Incubate 10 min at RT.
-
Reaction Start: Add 2 µL of Substrate/ATP mix (20 µM ATP final).
-
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min.
-
Detection: Add 8 µL of Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
-
Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.
-
Fit curves using a 4-parameter logistic equation (GraphPad Prism) to calculate IC50.
-
Expected Result: As a fragment, IC50 is typically in the micromolar range (1–50 µM) .
Protocol 3: Cellular Viability Assay (Ba/F3 System)
Objective: Assess cellular potency and target engagement. Cell Model: Ba/F3 cells stably expressing FGFR1-fusion proteins (e.g., TEL-FGFR1). These cells are addicted to FGFR signaling for survival (IL-3 independent).
Steps:
-
Seeding: Plate Ba/F3-FGFR1 cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Treatment: Add 3,5-DMPP (serial dilutions) to cells. Include Parental Ba/F3 (+IL-3) as a toxicity control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® reagent (or similar ATP-based viability dye).
-
Analysis: Calculate GI50. Specificity is confirmed if the compound kills FGFR-dependent cells but spares IL-3-dependent parental cells.
Protocol 4: Western Blotting (Pathway Validation)
Objective: Confirm inhibition of FGFR autophosphorylation and downstream ERK signaling.
Workflow Diagram:
Figure 2: Western Blot workflow for validating kinase inhibition in cellular context.
Key Antibodies:
-
Primary: Phospho-FGFR (Tyr653/654), Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Loading Control: Total FGFR, Total ERK, or GAPDH.
Quantitative Data Summary (Reference Values)
Note: Values represent typical ranges for the 3,5-DMPP scaffold when used as a fragment or early lead. Potency increases significantly with N1-substitution.
| Parameter | Assay Type | Typical Range | Notes |
| Enzymatic IC50 | ADP-Glo (FGFR1) | 1.0 - 50 µM | Fragment potency; increases with optimization. |
| Cellular GI50 | Ba/F3-FGFR1 | 5.0 - 100 µM | Depends on cell permeability and efflux. |
| Selectivity | Kinase Panel | Moderate | High affinity for FGFR, VEGFR, and RET. |
| Solubility | DMSO | > 50 mM | Excellent solubility for stock preparation. |
| Ligand Efficiency | Calculation | 0.3 - 0.45 | High LE indicates a high-quality starting fragment. |
Troubleshooting & Optimization
-
Low Potency: If IC50 is >100 µM, verify the integrity of the amine group. Oxidation can occur.[1][2] Ensure the assay ATP concentration is near the Km(app) for the kinase (typically 10-50 µM) to allow competition.
-
Precipitation: In aqueous buffers, aminopyrazoles can precipitate at high concentrations (>100 µM). Check plates visually before reading.
-
Non-Specific Binding: Include 0.01% Triton X-100 or BSA in the kinase buffer to prevent aggregation-based inhibition (promiscuous inhibition).
References
-
Discovery of AZD4547: Gavine, P. R., et al. "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family." Cancer Research, 2012. Link
-
FGFR Inhibitor Scaffolds: Guagnano, V., et al. "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 2011. Link
-
Aminopyrazole Binding Mode: Nie, Z., et al. "Structure-based design and synthesis of novel 3-aminopyrazole derivatives as potent and selective FGFR inhibitors." European Journal of Medicinal Chemistry, 2017. Link
-
Ba/F3 Assay Protocols: Warmuth, M., et al. "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Oncology, 2007. Link
Disclaimer: This document is for research and educational purposes only. This compound is a chemical probe and is not approved for diagnostic or therapeutic use in humans.
Sources
The Pyrazole Scaffold: A Keystone in Modern Drug Discovery - Application Notes and Protocols
Introduction: The Enduring Relevance of the Pyrazole Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its unique physicochemical properties, including its capacity for hydrogen bonding, its role as a bioisostere for other aromatic systems, and its metabolic stability, have cemented its status as a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the application of pyrazole derivatives in drug discovery, offering both the theoretical underpinnings and practical protocols for researchers in the field.
The versatility of the pyrazole core is evidenced by its presence in a diverse range of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to a host of protein kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib. This success stems from the pyrazole ring's ability to be readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.
This document will delve into the strategic rationale for employing pyrazole derivatives, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the crucial early-stage assessment of their drug-like properties.
Part 1: The Strategic Incorporation of the Pyrazole Moiety in Drug Design
The decision to incorporate a pyrazole scaffold into a potential drug candidate is often driven by several key strategic advantages:
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or other heterocycles. This substitution can lead to improved potency and optimized physicochemical properties such as enhanced aqueous solubility or reduced lipophilicity. For instance, replacing an amide functional group with a pyrazole can maintain biological activity while improving pharmacokinetic parameters.
-
Structural Rigidity and Vectorial Display of Substituents: The defined geometry of the pyrazole ring provides a rigid scaffold that orients substituents in specific vectors. This is critical for optimizing interactions with the target protein's binding site, leading to higher affinity and selectivity.
-
Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This dual functionality allows for a variety of interactions with biological targets, contributing to binding affinity.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of a drug candidate.
The following diagram illustrates the key properties of the pyrazole scaffold that make it attractive for drug discovery:
Caption: Key attributes of the pyrazole scaffold driving its use in drug discovery.
Part 2: Synthesis of Pyrazole Derivatives - A Practical Protocol
The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for the preparation of pyrazoles. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Protocol 2.1: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a simple pyrazolone, a common intermediate in the synthesis of more complex pyrazole derivatives.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel), TLC tank
-
Mobile phase: 30% ethyl acetate / 70% hexanes
-
Buchner funnel and filter paper
Procedure:
-
To the 20-mL scintillation vial, add ethyl benzoylacetate (e.g., 3 mmol, 1 eq).
-
Add hydrazine hydrate (e.g., 6 mmol, 2 eq).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.
-
Heat the reaction mixture to approximately 100°C with stirring.
-
After 1 hour, monitor the reaction progress by TLC, using the prepared mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the starting material is consumed.
-
Once the reaction is complete, add 10 mL of deionized water to the hot, stirring reaction mixture to induce precipitation of the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold deionized water.
-
Allow the product to air dry completely before determining the mass and percent yield.
Characterization:
-
Melting Point: Determine the melting range of the dried product.
-
TLC: Confirm the purity of the product by TLC using 100% ethyl acetate as the mobile phase.
-
Spectroscopy: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
The following diagram illustrates the workflow for this synthesis:
Caption: Workflow for the Knorr synthesis of a model pyrazolone.
Part 3: Biological Evaluation of Pyrazole Derivatives
A crucial step in drug discovery is the biological evaluation of newly synthesized compounds. Given the prevalence of pyrazole derivatives as kinase inhibitors, this section will focus on a protocol for assessing a compound's ability to inhibit a target kinase and its general cytotoxicity.
Protocol 3.1: In Vitro Kinase Inhibition Assay and IC₅₀ Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrazole derivative against a target kinase. The specific kinase, substrate, and detection method will vary, but the principles remain the same.
Materials:
-
Kinase of interest (e.g., a receptor tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (pyrazole derivative) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the kinase)
-
Detection reagent (e.g., ADP-Glo™, fluorescent antibody)
-
384-well plates (black, for fluorescence/luminescence assays)
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation:
-
Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add the kinase enzyme solution to all wells except the blank controls.
-
Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing ATP and the kinase substrate in the kinase assay buffer.
-
Add the reaction mixture to all wells to start the kinase reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction and initiate the detection step by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength for the detection method.
Data Analysis and IC₅₀ Determination:
-
Subtract the background signal (from blank wells) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the positive control (at a high concentration) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol 3.2: Cytotoxicity Assessment using the MTT Assay
It is essential to determine if a compound's inhibitory effect is specific to the target or due to general cytotoxicity. The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well plates (clear, tissue culture treated)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).
Part 4: Early ADME/Tox Profiling - In Vitro Metabolic Stability
Assessing the metabolic stability of a compound early in the drug discovery process is critical to predict its in vivo half-life and potential for drug-drug interactions. A common in vitro assay uses liver microsomes, which contain many of the key drug-metabolizing enzymes, such as cytochrome P450s (CYPs).
Protocol 4.1: Metabolic Stability in Human Liver Microsomes
This protocol measures the rate of disappearance of a test compound when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor for CYP enzymes)
-
Test compound (pyrazole derivative)
-
Control compounds with known metabolic stability (low, medium, and high clearance)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (at a final concentration of 1 µM) and human liver microsomes (at a final concentration of 0.5 mg/mL) in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
The following diagram outlines the workflow for the microsomal stability assay:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Conclusion: The Future of Pyrazole Derivatives in Medicine
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its proven track record and chemical tractability ensure that it will remain a "privileged" structure for the foreseeable future. By understanding the strategic reasons for its use and by applying robust and reproducible synthetic and biological evaluation protocols, researchers can continue to unlock the therapeutic potential of this remarkable heterocycle. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the design and optimization of novel pyrazole-based drugs with improved efficacy and safety profiles.
References
- Cui, J. J.; et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry.
- Payne, M.; et al. (2021). Synthesis and biological evaluation of novel 3,5-substituted pyrazole derivatives for anti-bacterial activity. Journal of Medicinal Chemistry.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.
- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
- Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
- Sigma-Aldrich. (n.d.).
- edX. (n.d.).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- PMC. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
- Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science.
- protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- MDPI. (2023).
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- Benchchem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Pot
Application Notes & Protocols: A Guide to the Synthesis and Purification of 3,5-Diaryl-4,5-dihydro-1H-pyrazoles
Introduction: The Significance of the Pyrazoline Scaffold
The 3,5-diaryl-4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3] The synthetic accessibility and modular nature of pyrazolines, allowing for diverse substitutions on the aryl rings, make them highly attractive targets for drug discovery and the creation of chemical libraries for high-throughput screening.[1][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of 3,5-diaryl-4,5-dihydro-1H-pyrazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Synthetic Strategy: The Chalcone-to-Pyrazoline Pathway
The most robust and widely adopted method for synthesizing 3,5-diaryl-4,5-dihydro-1H-pyrazoles is a two-stage process.[1] It begins with the synthesis of an α,β-unsaturated ketone, known as a chalcone, which then undergoes a cyclocondensation reaction with a hydrazine derivative. This modular approach allows for significant structural diversity in the final pyrazoline product by simply varying the initial aldehyde, ketone, and hydrazine starting materials.
Stage 1 Protocol: Synthesis of Chalcone Intermediates
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, providing reliable access to chalcones. The reaction proceeds via a base-catalyzed aldol condensation between an aryl aldehyde and an aryl ketone, followed by dehydration.
Causality of Experimental Choices:
-
Catalyst: A strong base, typically NaOH or KOH, is used to deprotonate the α-carbon of the ketone, generating a reactive enolate ion. This enolate is the key nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.
-
Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the base catalyst, while also facilitating the precipitation of the chalcone product upon formation or cooling.[1]
-
Temperature: The reaction is often initiated at room temperature or below to control the initial aldol addition and minimize side reactions.
Detailed Step-by-Step Protocol: Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected aryl ketone (10 mmol) in 20-30 mL of ethanol.
-
Aldehyde Addition: To this solution, add the aryl aldehyde (10 mmol). Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 5 mL of a 40% solution) dropwise to the mixture while stirring vigorously. Maintain the temperature at or below room temperature using an ice bath if necessary.
-
Reaction Execution: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1] The formation of a solid precipitate often indicates product formation.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated crude chalcone by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[1]
Stage 2 Protocol: Synthesis of 3,5-Diaryl-4,5-dihydro-1H-pyrazoles
This stage involves the critical cyclocondensation reaction between the chalcone intermediate and a hydrazine reagent. The reaction is typically catalyzed by a weak acid.
Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the chalcone's α,β-unsaturated system (Michael addition), or on the carbonyl carbon. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered dihydropyrazole ring.[5][6] Glacial acetic acid serves not only as a catalyst to activate the carbonyl group but also as a solvent that promotes the reaction.[1][7]
Detailed Step-by-Step Protocol: Pyrazoline Synthesis (Conventional Heating)
-
Reactant Preparation: In a round-bottom flask, dissolve the purified chalcone (5 mmol) in 15-20 mL of glacial acetic acid.[7]
-
Reagent Addition: Add hydrazine hydrate (5.5 mmol, 1.1 equivalents) dropwise to the solution. If using a substituted hydrazine, such as phenylhydrazine, it should also be added at this stage.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C for acetic acid) with continuous stirring. The reaction is typically complete within 4-6 hours.[1][7]
-
Monitoring: Track the disappearance of the chalcone starting material using TLC (a typical eluent system is hexane:ethyl acetate, 80:20 v/v).[8]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker of ice-cold water.
-
Collection: Collect the resulting solid precipitate by vacuum filtration, wash with copious amounts of water to remove residual acetic acid, and dry.[1]
Alternative Green Synthesis Methods
To improve efficiency and align with green chemistry principles, microwave irradiation and ultrasound-assisted methods have been developed.[9] These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reactions.[9][10][11]
-
Microwave-Assisted Synthesis: The reaction mixture (chalcone, hydrazine, and a few drops of acetic acid in a solvent like ethanol) is subjected to microwave irradiation (e.g., 300-400 W) for a short period, often just 2-12 minutes.[10][12]
-
Ultrasound-Assisted Synthesis: Sonication of the reaction mixture at room temperature can also promote the cyclization, often completing the reaction within 1-2 hours.[8][13][14]
Purification Protocols for 3,5-Diaryl-4,5-dihydro-1H-pyrazoles
Purification is a critical step to isolate the target compound from unreacted starting materials, by-products, and catalysts. The two most common methods are recrystallization and column chromatography.
Protocol: Purification by Recrystallization
Recrystallization is the preferred method when the crude product is of relatively high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Solvent Selection: Choose a solvent in which the pyrazoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is very often a suitable choice for these compounds.[1][11]
-
Dissolution: Place the crude, dry pyrazoline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot gravity filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Protocol: Purification by Column Chromatography
When recrystallization is ineffective or when multiple products are formed, column chromatography is the method of choice for separation.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (eluent). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. For pyrazolines, a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is typically used. The optimal ratio (e.g., 80:20 or 70:30 hexane:ethyl acetate) should be determined beforehand using TLC.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and allow it to flow through. Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazoline.
Product Characterization
The structure and purity of the synthesized 3,5-diaryl-4,5-dihydro-1H-pyrazoles must be confirmed using a combination of spectroscopic techniques.
| Technique | Signal / Peak | Expected Value / Pattern | Interpretation |
| ¹H NMR | Pyrazoline Ring Protons | A characteristic ABX spin system. H-5 (Hx) appears as a doublet of doublets (dd) around δ 4.8-5.5 ppm. H-4 protons (Ha, Hb) appear as two separate dd signals between δ 3.0-3.9 ppm.[15] | Confirms the formation and stereochemistry of the 4,5-dihydro-1H-pyrazole ring. |
| Aromatic Protons | Multiplets in the range of δ 6.5-8.5 ppm. | Corresponds to the protons on the aryl substituents. | |
| N-H Proton | A broad singlet, which may be exchangeable with D₂O.[5] | Indicates the presence of the N-H group at position 1. | |
| ¹³C NMR | Pyrazoline Ring Carbons | C-3: ~δ 150-155 ppm; C-5: ~δ 60-65 ppm; C-4: ~δ 40-45 ppm.[5] | Confirms the carbon backbone of the heterocyclic ring. |
| FT-IR (cm⁻¹) | C=N Stretch | Strong absorption band around 1590-1615 cm⁻¹.[16][17] | Characteristic of the imine bond within the pyrazoline ring. |
| N-H Stretch | Broad band in the region of 3300-3480 cm⁻¹.[5][16] | Indicates the N-H bond at the N1 position. | |
| C-H (aliphatic) | Stretches around 2850-2950 cm⁻¹.[5] | Corresponds to the C-H bonds at the C4 and C5 positions. | |
| Mass Spec. (MS) | Molecular Ion Peak | [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target compound.[5][18] | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Chalcone Yield | Ineffective deprotonation of the ketone; decomposition of the aldehyde in strong base. | Ensure the base is fresh and of the correct concentration. Run the reaction at a lower temperature (ice bath) to control side reactions. |
| Low Pyrazoline Yield | Incomplete reaction; decomposition of reactants during prolonged heating. | Monitor the reaction closely with TLC. Consider switching to a microwave or ultrasound-assisted method to reduce reaction time and thermal degradation.[8][10] |
| Formation of Hydrazone By-product | Reaction of hydrazine with the starting aldehyde (if any remains) or with the chalcone carbonyl without cyclization. | Ensure the chalcone intermediate is pure before starting the pyrazoline synthesis. Use a slight excess of hydrazine and ensure sufficient reaction time/temperature for the cyclization step.[19] |
| Difficulty in Purification | Product and impurities have similar solubility; product streaks on TLC plate. | For solubility issues, try a different recrystallization solvent or solvent pair. For streaking on TLC, add a small amount of acetic acid or triethylamine to the mobile phase during column chromatography to suppress ionization. |
References
- Lv, P.-C., et al. (2013). Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). General synthesis of the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 1–11. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. PMC - NIH. [Link]
-
Janeway, A. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. UNC Press. [Link]
-
Desai, N. C., et al. (2012). An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique. Taylor & Francis Online. [Link]
-
Sankhar, M., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
- Skelton, J. R., et al. (2025). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing.
- Patel, R. V., et al. (2014). Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Academia.edu. (n.d.). Synthesis of series of chalcone and pyrazoline derivatives. Academia.edu. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. PubMed. [Link]
-
Pawar, K. P., et al. (n.d.). Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. JOCPR. [Link]
-
Dash, P., et al. (n.d.). Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica. [Link]
-
Elguero, J., et al. (2007). 15N NMR Spectroscope of Pyrazolines-2 and Their Salts. Taylor & Francis Online. [Link]
-
Manju, N., et al. (2019). Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation. Journal of Medicinal and Chemical Sciences. [Link]
-
Jain, M. (2024). GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES. IFTMU. [Link]
-
Impactfactor. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Impactfactor. [Link]
-
Pawar, K. P., et al. (2023). Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents. Research Square. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Leleu, C., et al. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]
-
Moglilaiah, K., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]
-
MDPI. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). IR spectrum of pyrazoline 9. ResearchGate. [Link]
-
ResearchGate. (2026). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. [Link]
-
Hassner, A., & Michelson, M. J. (1962). N.m.r. Spectra and Stereoisomerism in Pyrazolines. American Chemical Society. [Link]
-
DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides 64 under ultrasonic irradiation. ResearchGate. [Link]
-
Research India Publications. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications. [Link]
-
Canadian Science Publishing. (n.d.). Nuclear magnetic resonance spectra of 2-pyrazolines. Canadian Science Publishing. [Link]
-
Al-Khayat, H. H. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. ZANCO Journal of Pure and Applied Sciences. [Link]
-
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]
-
ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]
-
ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Analytical and mass spectral data of pyrazolines synthesized by.... ResearchGate. [Link]
-
Girish, Y. R., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Mass Spectrum of 2-pyrazoline ligan. ResearchGate. [Link]
-
MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]
-
Jantan, I., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. AIP Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol. ResearchGate. [Link]
-
E-RESEARCHCO. (n.d.). Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. E-RESEARCHCO. [Link]
-
E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization of some Pyrazolines Derived from Naproxen and Evaluation of their Biological Activity. AIP Publishing. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as new tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of series of chalcone and pyrazoline derivatives [academia.edu]
- 4. High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01684C [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. aro.koyauniversity.org [aro.koyauniversity.org]
- 7. japsonline.com [japsonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation [jmchemsci.com]
- 14. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biomedpharmajournal.org [biomedpharmajournal.org]
- 18. researchgate.net [researchgate.net]
- 19. janeway.uncpress.org [janeway.uncpress.org]
Analytical Characterization of Pyrazoles: A Comprehensive Protocol for Regioisomer and Tautomer Differentiation
Executive Summary
Pyrazoles are a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, their characterization presents a unique set of analytical challenges primarily driven by annular tautomerism (the rapid shift of a proton between N1 and N2) and regioisomerism during
Misidentification of pyrazole regioisomers can lead to structure-activity relationship (SAR) dead ends and regulatory compliance failures. This guide moves beyond standard characterization to provide a rigorous, self-validating workflow for unambiguously assigning pyrazole structures using NMR, HPLC, and vibrational spectroscopy.
Part 1: The Structural Challenge
The core difficulty in pyrazole analysis lies in the dynamic equilibrium of the
The Tautomerism Trap
In solution, 3-substituted and 5-substituted pyrazoles (where
Part 2: Nuclear Magnetic Resonance (NMR) – The Primary Solver
NMR is the definitive tool for pyrazole characterization. Standard 1D
Protocol 1: Distinguishing -Alkyl Regioisomers
Objective: Differentiate between 1,3-dialkylpyrazole and 1,5-dialkylpyrazole isomers.
Mechanism:
-
1,5-isomer: The
-alkyl protons are spatially close to the C5-substituent protons. Strong NOE observed. -
1,3-isomer: The
-alkyl protons are spatially distant from the C3-substituent. No NOE observed.
Experimental Workflow:
-
Sample Prep: Dissolve ~10 mg of sample in 600
L DMSO- or CDCl . (Avoid protic solvents like MeOH- if studying exchangeable protons). -
1D Acquisition: Acquire standard
H spectrum. Identify the -alkyl peak (typically a singlet 3.8–4.1 ppm for -Me). -
2D NOESY/ROESY:
-
Set mixing time (
) to 500 ms (NOESY) or 200–300 ms (ROESY for mid-sized molecules). -
Critical Step: Look for cross-peaks between the
-alkyl group and the substituent on the adjacent carbon.
-
-
Validation (HMBC):
-
Run
H- C HMBC optimized for Hz. -
Look for
coupling from the -alkyl protons to the C3 or C5 ring carbons. Compare these carbon shifts to predicted values (C5 is typically deshielded relative to C3 in 1,3-isomers).
-
Data Reference: Chemical Shift Trends
| Nucleus | Parameter | 1,3-Isomer Characteristics | 1,5-Isomer Characteristics |
| Typically | Typically | ||
| Ring C3/C5 | C3 is often shielded ( | C5 is often deshielded ( | |
| Nitrogen Shift | N1 (pyrrole-like): ~170 ppm | N2 (pyridine-like): ~250 ppm | |
| NOE | Spatial | No cross-peak between | Strong cross-peak between |
Expert Insight: If your molecule is small (< 1000 Da), use NOESY. If the NOE signal is weak or zero (zero-quantum artifact), switch to 1D-DPFGSE-NOE (selective excitation) for higher sensitivity.
Part 3: Chromatographic Strategies (HPLC/UPLC)
Pyrazoles are polar, basic compounds. Standard C18 methods often result in peak tailing due to interaction with residual silanols.
Protocol 2: HPLC Method Development for Pyrazoles
Challenge: Co-elution of regioisomers and peak tailing. Solution: Use of Polar-Embedded phases or High pH mobile phases (if column permits).
Step-by-Step Method:
-
Column Selection:
-
Primary: C18 with polar-embedded group (e.g., Waters XBridge Shield RP18, Phenomenex Synergi Fusion). These shield silanols and improve peak shape for bases.
-
Alternative: Biphenyl phase (enhanced selectivity for aromatic isomers).
-
-
Mobile Phase:
-
Gradient:
-
Start: 5% B.
-
Ramp: 5% to 60% B over 10 mins.
-
Flow: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
-
-
Detection: UV at 254 nm (aromatic system).
Part 4: Vibrational & Solid-State Analysis[4]
While NMR is king in solution, X-ray crystallography and IR are vital for solid-state characterization, particularly for tautomers.
Infrared Spectroscopy (IR)
The N-H stretch is the diagnostic handle.
-
Monomers (Dilute Solution/Gas): Sharp band at 3400–3500 cm⁻¹ .
-
Aggregates (Solid State/Concentrated): Broad, red-shifted band at 3100–3200 cm⁻¹ due to intermolecular Hydrogen bonding (dimers/trimers).
X-Ray Crystallography
The Ultimate Validator. In the solid state, the tautomeric equilibrium is frozen. X-ray diffraction provides the atomic coordinates, unambiguously defining whether the proton is on N1 or N2, or if the crystal contains a specific regioisomer.
-
Protocol: Grow crystals by slow evaporation from a binary solvent system (e.g., Ethanol/Heptane). A single crystal diffracted at 100 K will resolve the N-H vs N-lone pair electron density.
Part 5: Integrated Characterization Workflow
The following diagram illustrates the logical decision tree for characterizing a simplified pyrazole sample.
Figure 1: Decision tree for the structural assignment of pyrazole derivatives, distinguishing between dynamic tautomers and fixed regioisomers.
Part 6: References
-
Alkorta, I., et al. "Tautomerism in Pyrazoles and Related Azoles." Journal of Physical Chemistry A, 2005. Link
-
Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: a combined CPMAS NMR and X-ray crystallography study." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link
-
Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Journal of Heterocyclic Chemistry, 2013. Link
-
López, C., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017. Link
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes, 2025. Link
-
Waters Corporation. "Separation of Basic Compounds using XBridge Shield RP18." Waters Application Note, 2022. Link
Sources
Application Note: Utilizing 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Discovery
Abstract
This application note details the technical utilization of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as DMPA-Scaffold ) in anticancer research. While often utilized as a high-value intermediate in the synthesis of potent FGFR (Fibroblast Growth Factor Receptor) inhibitors, this compound possesses intrinsic pharmacophore properties relevant to Fragment-Based Drug Discovery (FBDD). This guide provides validated protocols for solubilization, in vitro kinase profiling, and cellular viability assays, specifically targeting FGFR-driven malignancies such as gastric and non-small cell lung cancer (NSCLC).
Introduction & Mechanism of Action (MOA)
Chemical Significance
The DMPA-Scaffold represents a "privileged structure" in medicinal chemistry.
-
3,5-Dimethoxyphenyl moiety: Mimics the hydrophobic interactions required to occupy the selectivity pocket (Gatekeeper region) of various protein kinases.
-
Aminopyrazole core: Functions as a hinge-binder, forming critical hydrogen bonds with the ATP-binding site of the kinase domain.
Mechanism of Action: ATP-Competitive Inhibition
In the context of anticancer research, DMPA-Scaffold and its derivatives function primarily as Type I ATP-competitive inhibitors .
-
Binding: The molecule competes with Adenosine Triphosphate (ATP) for the catalytic cleft of Receptor Tyrosine Kinases (RTKs), particularly the FGFR family (FGFR1–4).
-
Blockade: By occupying the ATP pocket, it prevents the transfer of the
-phosphate from ATP to tyrosine residues on the substrate. -
Signal Termination: This inhibition blocks downstream signaling cascades (RAS-MAPK and PI3K-AKT), leading to reduced proliferation and induction of apoptosis in tumor cells dependent on FGFR signaling.
Signaling Pathway Visualization
The following diagram illustrates the FGFR signaling cascade, which is the primary target pathway for DMPA-Scaffold derivatives.
Figure 1: FGFR signaling cascade showing the point of intervention for DMPA-Scaffold (ATP-competitive inhibition).
Experimental Workflow
To validate the efficacy of DMPA-Scaffold or its derivatives, researchers should follow this hierarchical screening workflow.
Figure 2: Validated experimental workflow for characterizing aminopyrazole-based kinase inhibitors.
Detailed Protocols
Compound Solubilization & Storage
Objective: Ensure stable, precipitate-free stock solutions for biological assays.
-
Molecular Weight: ~219.24 g/mol (Check specific batch CoA).
-
Solubility: Poor in water; highly soluble in DMSO.
Protocol:
-
Weigh 10 mg of DMPA-Scaffold powder.
-
Add DMSO (Dimethyl Sulfoxide, anhydrous) to achieve a 50 mM stock concentration.
-
Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)].
-
-
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.
-
Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
Objective: Determine the IC50 of the scaffold against recombinant FGFR1/2 kinase domains.
Reagents:
-
Recombinant FGFR1 kinase (human).
-
Substrate: Poly (4:1 Glu, Tyr) peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Preparation: Dilute DMPA-Scaffold in 1X Kinase Buffer to 4x working concentrations (Range: 100 µM down to 1 nM, 1:3 serial dilutions).
-
Reaction Assembly (384-well plate):
-
2.5 µL Kinase (FGFR1, ~2 ng/well).
-
2.5 µL Compound (or DMSO control).
-
Incubate 10 mins at RT to allow inhibitor binding.
-
5 µL ATP/Substrate mix (ATP concentration should be at Km, typically 10-50 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
-
Read: Measure Luminescence on a plate reader.
-
Analysis: Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).
Cellular Proliferation Assay (FGFR-Dependent)
Objective: Assess antiproliferative activity in relevant cancer models.
Target Cell Lines:
-
SNU-16: Gastric cancer (FGFR2 amplification).[1]
-
H1581: NSCLC (FGFR1 amplification).
-
Negative Control: MCF-7 (Low FGFR dependency).
Protocol:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare 1000x compound dilutions in DMSO.
-
Dilute 1:1000 into culture medium (Final DMSO = 0.1%).
-
Add to cells (Triplicate wells per concentration).
-
-
Duration: Incubate for 72 hours.
-
Readout (CCK-8 / MTT):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours until orange color develops.
-
Measure Absorbance at 450 nm.
-
-
Data Normalization:
Data Summary & Expectations
| Assay Type | Parameter | Expected Outcome (Scaffold) | Expected Outcome (Optimized Derivative) |
| Solubility | DMSO Limit | > 50 mM | > 10 mM |
| Enzymatic | FGFR1 IC50 | 1.0 – 10.0 µM | < 10 nM |
| Cellular | SNU-16 IC50 | 10.0 – 50.0 µM | < 100 nM |
| Selectivity | Kinase Panel | Broad (Promiscuous binder) | High (Specific to FGFR) |
Technical Insight: The DMPA-Scaffold itself is often a weak inhibitor (micromolar range). Its primary value is as a starting block . If you observe nanomolar activity with the unmodified amine, verify purity, as this is atypical for the fragment alone.
References
-
Liang, G., et al. (2011). "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold." Bioorganic & Medicinal Chemistry Letters.
-
Gavine, P. R., et al. (2012). "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family." Cancer Research.
-
Bae, J. H., et al. (2024). "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules.
-
Hall, A., et al. (2016). "Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective FGFR Inhibitor." Journal of Medicinal Chemistry. [2]
Sources
Application Note: Precision Profiling of Pyrazole Scaffolds
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, the physicochemical properties of pyrazoles—specifically their tendency for aqueous insolubility and aggregation—can introduce significant artifacts into bioassays. This Application Note outlines a rigorous, self-validating experimental workflow for testing pyrazole efficacy. We integrate physicochemical quality control (QC) with biochemical and cellular assays to ensure that observed data reflects true pharmacological inhibition rather than assay interference.
Phase 1: Pre-Experimental Validation (Physicochemical QC)
Objective: Eliminate false positives caused by compound precipitation or "pan-assay interference" (PAINS) behavior common in hydrophobic pyrazole derivatives.
The "Pyrazole Crash" Phenomenon
Many pyrazole derivatives exhibit high crystallinity and low aqueous solubility. When diluted from a DMSO stock into an aqueous buffer (e.g., PBS or cell media), they may form colloidal aggregates. These aggregates can sequester enzymes non-specifically, leading to false IC50 values.
Protocol: Kinetic Solubility & Aggregation Check
Reagents:
-
Test Compound (10 mM in 100% DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)[1]
-
Nephelometer or Absorbance Plate Reader (OD600)
Workflow:
-
Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM to 0.1 mM).
-
Dilution: Dilute 1:100 into Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Incubation: Incubate at Room Temperature (RT) for 90 minutes (mimicking assay time).
-
Read: Measure Light Scattering (Nephelometry) or Absorbance at 600 nm.
Validation Criteria (Self-Validating Step):
-
Pass:
relative to DMSO blank. -
Fail: Significant scattering indicates precipitation. Action: The concentration at which scattering occurs is the Solubility Limit . Do not test bioactivity above this concentration.
Phase 2: Biochemical Potency (Target Engagement)
Context: Pyrazoles frequently target kinases (ATP-competitive) or enzymes like COX-2. This protocol focuses on a TR-FRET Kinase Assay , the gold standard for pyrazole-kinase profiling due to its resistance to fluorescence interference.
Mechanism of Action
Pyrazoles typically bind to the ATP-binding hinge region of kinases. The nitrogen atoms in the pyrazole ring often act as hydrogen bond donors/acceptors with the backbone residues of the kinase hinge.
Visualization: Kinase Interaction Logic
The following diagram illustrates the competitive binding mechanism and the assay principle.
Caption: Figure 1. Mechanism of ATP-competitive inhibition by pyrazole scaffolds. The compound displaces ATP at the hinge region, preventing substrate phosphorylation.
Protocol: TR-FRET Kinase Assay
Reagents:
-
Kinase (e.g., Aurora A, JAK2)[2]
-
Fluorescently labeled peptide substrate (Acceptor)
-
Europium-labeled anti-phospho-antibody (Donor)
Step-by-Step:
-
Plate Prep: Dispense 10 µL of compound (at 2x final conc) into a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of Kinase enzyme. Incubate 10 min to allow inhibitor binding.
-
Reaction Start: Add 5 µL of ATP/Substrate mix.
-
Reaction Stop: After 60 min, add 10 µL of Detection Mix (EDTA + Eu-Antibody).
-
Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm, Emission: 665 nm / 615 nm).
Data Analysis:
Calculate the TR-FRET Ratio:
Phase 3: Cellular Functional Assays
Objective: Confirm that biochemical potency translates to cellular efficacy (e.g., antiproliferation). Critical Warning: Pyrazoles containing reducing moieties can chemically reduce MTT/MTS reagents, causing false signals of cell viability (Assay Interference).
Protocol: MTT Assay with Interference Control
Reagents:
-
Target Cells (e.g., A549, HCT116)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO or SDS-HCl)
Workflow:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add Pyrazole compound (Serial dilution: 10 µM down to 1 nM).
-
Control A: Cells + DMSO (0.1%)
-
Control B: Media only (Blank)
-
Control C (Interference Check):Media + Compound (No Cells)
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT. Incubate 3-4 hours.
-
Solubilization: Remove media, add 150 µL DMSO. Shake 10 min.
-
Quantification: Measure Absorbance at 570 nm.
Self-Validating Logic (Interference Check): Compare the absorbance of Control C (Compound only) to Control B (Media only).
-
If
, the pyrazole is chemically reducing the MTT. -
Corrective Action: Switch to a non-redox assay like CellTiter-Glo (ATP luminescence) or SRB (Sulforhodamine B) .
Visualization: Experimental Workflow
This diagram summarizes the decision tree for validating pyrazole efficacy.
Caption: Figure 2. Decision tree for pyrazole profiling. Note the critical "Interference Check" step to prevent false viability data.
Data Presentation & Analysis[1][4][7][9][12][13][14][15][16][17][18]
IC50 Calculation
Fit the data to a 4-parameter logistic (4PL) equation:
-
X: Log of compound concentration.
-
Y: Response (Fluorescence Ratio or Absorbance).
Quality Control Metrics (Table 1)
| Metric | Formula | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | ||
| CV% (Replicates) |
Note:
References
-
Mechanism of Action (Celecoxib): StatPearls [Internet]. Celecoxib Mechanism of Action.[12][13] Available from: [Link]
-
Pyrazole Scaffold Review: Recent Advances in Pyrazole-based Protein Kinase Inhibitors. PubMed. Available from: [Link]
-
IC50 Calculation Guide: Guide to Calculating and Interpreting IC50 Values. Clyte. Available from: [Link]
- Aggregation in Assays: Shoichet, B.K. "Screening in a spirit of haunting." Drug Discovery Today.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Case Reference: CAS 13326-12-0 | Molecular Formula: C₁₁H₁₃N₃O₂ | MW: 219.24 g/mol Support Tier: Senior Application Scientist Level Status: Active Guide[1][2]
Executive Summary & Compound Analysis
The Core Issue: Researchers frequently encounter "crash-out" (precipitation) events with 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine.[1][2] This is not user error; it is an intrinsic property of the molecule.[2]
Chemical Root Cause Analysis:
-
High Crystal Lattice Energy: The molecule possesses a planar aryl-pyrazole scaffold.[1][2] The
stacking interactions between the electron-rich dimethoxyphenyl rings and the heterocyclic pyrazole core create a highly stable solid state that resists solvation.[1][2] -
Amphoteric but Lipophilic: While the amine and pyrazole nitrogens offer hydrogen bonding points, the 3,5-dimethoxy substitutions significantly increase the lipophilicity (LogP ~1.8–2.3 estimated), making the compound hydrophobic in neutral aqueous environments.[2]
-
Tautomeric Complexity: In solution, the compound exists in equilibrium between the 1H-pyrazol-5-amine and 1H-pyrazol-3-amine forms.[1][2] This equilibrium shifts based on solvent polarity and pH, affecting solubility stability.[2]
Decision Matrix: Solvent Selection
Before starting, determine your experimental endpoint. The "universal solvent" approach often fails with this compound.[2]
Figure 1: Strategic decision tree for solvent selection based on downstream application.[1][2]
Troubleshooting Guides (SOPs)
Module A: Preparation of Stable Stock Solutions
Issue: "I weighed the powder, added DMSO, and it's still cloudy."
The Fix: The compound is hygroscopic.[2] If your DMSO is "wet" (absorbed atmospheric water), solubility drops exponentially.[2]
Protocol:
-
Solvent Quality: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]
-
Concentration Limit: Target 50 mM initially. Do not attempt 100 mM+ unless necessary.
-
Thermal Assist:
-
Add solvent to the vial.[2]
-
Sonicate at 40°C for 10-15 minutes. The crystal lattice requires thermal energy to break initially.[2]
-
Visual Check: Hold the vial against a light source.[2] The solution must be completely clear. Any "haze" is micro-precipitation that will seed massive crashing later.[2]
-
-
Storage: Aliquot immediately into single-use vials (prevent freeze-thaw cycles) and store at -20°C.
Module B: The "Crash-Out" in Biological Media
Issue: "My stock is clear, but when I add it to cell culture media (RPMI/DMEM), it precipitates immediately."
The Mechanism:
This is "Solvent Shock."[2] You are moving from a dielectric constant (
The Fix: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into media.[2] Use a "Step-Down" protocol.
Protocol:
-
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .
-
Vortex: Ensure this intermediate is clear.[2]
-
Final Dilution: Pipette this intermediate into your aqueous buffer/media while vortexing the media.
-
Why? This creates a solvation gradient, reducing the energetic penalty of hydration.[2]
-
Advanced Chemical Handling: pH Manipulation
Context: The pyrazole amine is a weak base.[2] In neutral water (pH 7), it is uncharged and poorly soluble.[2]
| Parameter | Value (Approx) | Implication |
| pKa (Pyrazole N) | ~2.5 | Protonates only in strong acid.[1][2] |
| pKa (Exocyclic Amine) | ~4.0 - 5.0 | Protonates in weak acid.[1][2] |
| Solubility (pH 7) | < 0.1 mg/mL | High risk of precipitation.[2] |
| Solubility (pH 2) | > 5 mg/mL | Soluble as a salt.[2] |
Protocol for Aqueous Synthesis/Purification: If you need the compound in water (e.g., for a reaction or purification), do not use neutral water.
-
Acidify: Use 0.1 M HCl or 10% Acetic Acid.[2]
-
Dissolve: The compound will readily dissolve as the hydrochloride or acetate salt.[2]
-
Recovery: To recover the solid, neutralize slowly with NaOH or NaHCO₃ to pH 8.[2] The free base will precipitate as a clean solid (recrystallization method).[2]
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO for stocks?
-
Answer: Only for low concentrations (< 10 mM).[2] Ethanol is a protic solvent and interacts differently with the amine.[2] For long-term storage, DMSO is superior due to its chemical inertness and higher solubilizing power for this specific scaffold.[1][2]
Q2: I see a yellow tint in my solution. Is it degraded?
-
Answer: Likely not.[2] Aminopyrazoles can oxidize slightly to form azo-dimers or imines upon light exposure, turning yellow.[1][2] However, if the solution is dark orange/brown, check purity via LC-MS. Always protect stocks from light (amber vials).
Q3: Is this compound stable in PBS?
-
Answer: Poorly. PBS (Phosphate Buffered Saline) has a high ionic strength, which induces the "Salting Out" effect, further reducing solubility compared to pure water.[2] If you must use PBS, include 0.1% Tween-80 or 0.5% Methylcellulose as a dispersant.[1][2]
Visualizing the "Step-Down" Dilution Workflow
This diagram illustrates the correct method to introduce the hydrophobic compound into an aqueous environment to minimize precipitation risk.
Figure 2: The "Step-Down" dilution protocol significantly reduces precipitation risk compared to direct addition.[1][2]
References & Validation
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2] Link(Foundational theory on solubility of lipophilic weak bases).[2]
-
BenchChem Technical Data. "Synthesis and properties of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide intermediates." BenchChem Open Protocols, 2025.[2] Link(Specific structural context for dimethoxyphenyl-aminopyrazoles).
-
Beilstein Institute. "Halogenations of 3-aryl-1H-pyrazol-5-amines."[1][2] Beilstein Journal of Organic Chemistry, 2021.[2] Link(Validation of solubility in DMSO/Ethanol for synthesis).[2]
-
PubChem Compound Summary. "this compound (CID 22241658)."[1][2] National Center for Biotechnology Information.[2] Link(Physicochemical property verification).
Disclaimer: This guide is for research purposes only. Solubility is dependent on specific batch purity and environmental conditions.[2] Always perform a pilot solubility test before committing valuable compound to an assay.[2]
Sources
Technical Support Center: Stability of Pyrazole Compounds in DMSO
This guide serves as a technical support center for researchers working with pyrazole-based compounds in DMSO. It addresses the physicochemical dynamics of stability, storage, and troubleshooting with a focus on causality and self-validating protocols.
Core Stability Principles & Causality
Q: Is the pyrazole core chemically stable in DMSO?
A: Generally, yes. The pyrazole ring itself is a robust, aromatic heterocycle with high thermal and chemical stability. It resists oxidative degradation under standard storage conditions.
-
The Real Risk: The "instability" users often report is rarely the destruction of the pyrazole ring. Instead, it is usually:
Q: Why did my clear pyrazole stock solution turn cloudy or precipitate?
A: This is a classic "Solvent Shock" or "Water Uptake" phenomenon, not necessarily chemical decomposition.
-
Mechanism: DMSO is aggressively hygroscopic.[1][2][3] An unsealed tube can absorb >10% water by volume within 24 hours at high humidity. Pyrazoles are often lipophilic (high LogP). As water content increases, the solvent power of DMSO decreases, forcing the hydrophobic pyrazole out of solution (precipitation).[1]
-
Diagnostic: If warming (37°C) and vortexing redissolves the solid, it is a physical solubility issue. If it remains insoluble or shows new peaks on LC-MS, it is chemical degradation.
Storage & Handling Protocols (SOPs)
Protocol A: Preparation of High-Stability Stock Solutions
Objective: Minimize water introduction and freeze-thaw cycles.
-
Solvent Selection: Use only Anhydrous DMSO (≥99.9%, treated with molecular sieves). Avoid "molecular biology grade" DMSO if it has been opened for >1 month.
-
Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (DMSO dissolves it).
-
Dissolution:
-
Weigh pyrazole powder.
-
Add DMSO to reach 10–50 mM concentration.
-
Vortex for 30 seconds.
-
Critical Step: If undissolved, sonicate at 30–40°C for 5 minutes.
-
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C (short term <3 months) or -80°C (long term).[1]
Protocol B: Quality Control (Self-Validating System)
Objective: Verify compound integrity before critical assays.
| Test | Method | Acceptance Criteria | Failure Cause |
| Visual Inspection | Hold vial against light | Clear, colorless/yellow solution. No particulates. | Precipitation (Water uptake) |
| Freezing Point | Place at 4°C | Solution should remain liquid (Pure DMSO freezes at 18.5°C; wet DMSO freezes lower). | High water content (>10%) |
| Purity Check | LC-MS (C18 column) | Single peak >95% area. Mass matches parent. | Chemical degradation (Hydrolysis) |
Troubleshooting Guide (FAQ)
Q: My compound precipitates immediately upon dilution into cell culture media. Why?
A: This is "Solvent Shock."
-
Cause: Rapid mixing of high-concentration DMSO stock into aqueous media creates local supersaturation.[4]
-
Solution:
-
Intermediate Dilution: Dilute stock 1:10 in pure DMSO first, then dilute that into media.
-
Stepwise Addition: Add the DMSO stock slowly to the vortexing media, not the other way around.
-
Limit DMSO: Keep final DMSO concentration <0.5% (v/v).
-
Q: I see a new peak at [M+16] or [M+32] in my LC-MS. Is it oxidation?
A: Likely, yes.
-
Cause: DMSO can contain trace peroxides or can act as a mild oxidant under specific conditions (e.g., Kornblum oxidation-like pathways), especially if the pyrazole has susceptible side chains like thioethers or aldehydes.
-
Fix: Use fresh DMSO from a bottle stored under argon/nitrogen. Add a radical scavenger (e.g., BHT) if the compound is known to be oxidation-prone, though this is rare for the pyrazole core itself.
Q: The solution turned yellow/brown over time. Is it ruined?
A: Not necessarily.
-
Cause: Color changes often result from trace impurities (<1%) forming chromophores (conjugated systems). The bulk compound (>99%) may still be intact.
-
Action: Run an LC-MS. If the main peak is >95%, the compound is likely usable for biological assays, though purification is recommended for structural biology.
Visualizations
Figure 1: Decision Tree for Pyrazole Precipitation
Caption: Diagnostic workflow to distinguish between physical precipitation and chemical degradation.
Figure 2: The "Wet DMSO" Trap
Caption: Mechanism of water absorption leading to compound instability.
References
-
Popa-Burke, I. G., et al. (2014).[5] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.
-
Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Notes.
-
Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening.
-
Cheng, X., et al. (2003). "Stability of compounds in DMSO/water mixtures." Journal of Biomolecular Screening.
-
BenchChem Technical Support. "Preventing Compound Precipitation in Cell Culture Media."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of pyrazole compounds under experimental conditions
Current Status: Operational | Tier: Advanced Research Support
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Pyrazole Stability Hub. If you are here, you likely encountered an unexpected impurity peak in your HPLC trace, a color shift in your formulation, or a mass balance discrepancy during forced degradation studies.
While the pyrazole ring (1,2-diazole) is aromatically robust—often more so than its pyrrole or imidazole counterparts—it is not invincible. In drug development (e.g., Celecoxib, Rimonabant, Edaravone), "degradation" often manifests not as the destruction of the ring, but as N-oxidation , tautomeric shifts , or electrophilic substitution at the C4 position.
This guide moves beyond generic advice. We analyze the causality of pyrazole instability and provide self-validating protocols to distinguish true degradation from analytical artifacts.
Module 1: Oxidative Stress & The "N-Oxide" Trap
The Issue
Users frequently report an impurity with a mass shift of +16 Da (M+16) during peroxide stressing.
The Mechanism
The pyrazole ring contains two nitrogen atoms:[1]
-
Pyrrole-like Nitrogen (N1): Non-basic, contributes lone pair to aromatic sextet.
-
Pyridine-like Nitrogen (N2): Basic, lone pair available for electrophilic attack.
Under oxidative stress (e.g., H₂O₂ or peroxy impurities in excipients), the N2 atom is susceptible to electrophilic attack, forming Pyrazoline-N-oxides . If the stress is severe (e.g., Fenton chemistry or ozone), the ring can undergo cleavage, often initiated by hydroxylation at the C4 position followed by ring opening to form hydrazides or nitriles.
Visualizing the Pathway
The following diagram illustrates the decision tree for analyzing oxidative degradation products.
Figure 1: Decision logic for identifying oxidative degradation products in pyrazoles.
Module 2: Photostability & Tautomerism
The Issue
"I see peak splitting in my chromatogram that disappears when I change the pH."
The Mechanism
This is often not degradation , but annular tautomerism . Unsubstituted pyrazoles (N-H) exist in equilibrium between two identical tautomers. In solution, the proton shuttles between N1 and N2.
-
True Photodegradation: Under high-intensity UV (ICH Q1B conditions), pyrazoles can undergo photo-transposition (rearrangement to imidazoles) or substituent cleavage. However, the pyrazole core usually absorbs in the deep UV (<250 nm) unless conjugated with aryl groups.
Troubleshooting Protocol: Tautomer vs. Degradant
-
Run the sample at pH 2.5 and pH 7.0.
-
Result: If the "impurity" peak merges with the main peak at one pH but separates at another, it is a tautomer, not a degradant.
-
-
Check UV-Vis Overlay.
-
Degradants usually show a hypsochromic (blue) or bathochromic (red) shift due to loss/gain of conjugation. Tautomers typically have identical spectra.
-
Module 3: Forced Degradation Protocols (ICH Compliant)
To validate your stability-indicating method (SIM), you must stress the molecule to achieve 5–20% degradation.[2][3] Do not pulverize the molecule; the goal is to generate relevant degradants.
Standardized Stress Conditions Table
| Stress Type | Reagent / Condition | Duration | Target Mechanism | Note for Pyrazoles |
| Acid Hydrolysis | 0.1 N – 1.0 N HCl, Reflux | 1–7 Days | Amide/Ester hydrolysis | The pyrazole ring is acid stable . Look for side-chain cleavage. |
| Base Hydrolysis | 0.1 N – 1.0 N NaOH, Reflux | 1–7 Days | Deamidation | The ring is base stable . Strong bases may deprotonate N1 (pKa ~14). |
| Oxidation | 3% – 30% H₂O₂ | 2–24 Hours | N-Oxidation, C4-hydroxylation | Critical: Pyrazoles are prone to N-oxidation here. Watch for M+16 peaks. |
| Photolysis | 1.2M lux[4][5]•hr (Vis) + 200 W•hr/m² (UV) | ~1 Week | Ring transposition, radical reactions | Solid state is usually stable. Solution state may discolor (yellowing). |
| Thermal | 60°C – 80°C (Dry & Humid) | 1–2 Weeks | Pyrolysis, decarboxylation | Generally very stable unless C3/C5 have labile carboxylic acids. |
Module 4: Analytical Workflow (The "Black Box" Guide)
When you encounter an unknown peak, follow this logic flow to identify if it is a pyrazole-specific issue.
Figure 2: Analytical triage for differentiating pyrazole tautomers from true degradants.
Frequently Asked Questions (FAQs)
Q: My pyrazole compound is turning yellow in solution, but HPLC purity is 99.9%. What is happening? A: This is likely a trace photo-oxidation event. Pyrazoles, especially amino-pyrazoles, can form trace amounts of azo-dimers or radical intermediates upon light exposure. These species have very high extinction coefficients, meaning even femtomolar concentrations (undetectable by standard HPLC-UV) can cause visible yellowing.
-
Action: Store solutions in amber glassware. This is rarely a potency issue but is a cosmetic/specification risk.
Q: Can I use acetonitrile as a solvent for oxidative stress testing? A: Proceed with caution. In the presence of high-concentration H₂O₂ and basic conditions, acetonitrile can react to form peroxycarboximidic acid, which is a stronger oxidant than peroxide alone. This may induce "false" degradation (e.g., ring opening) that would never occur in a real formulation.
-
Recommendation: Use Methanol/Water mixtures for oxidative stress studies to avoid solvent-reactive artifacts.
Q: I see a peak at RRT 0.9 that only appears in the acidic mobile phase. A: This is the classic protonation shift . The basic nitrogen (N2) protonates at low pH, changing the hydrophobicity and retention time. If you are developing a method for a pyrazole, ensure your buffer capacity is high enough to keep the ionization state constant, or operate at a pH at least 2 units away from the pKa (typically pKa ~2.5 for the conjugate acid).
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][6][7] (2003).[6][7][8][9] Available at: [Link]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[6] (1996).[6] Available at: [Link]
- Filarowski, A., et al.Tautomerism in Pyrazoles: Structural and Spectroscopic Investigations. Journal of Molecular Structure. (2004).
-
Singh, R., et al. Forced degradation studies to assess the stability of drugs and products. Trends in Analytical Chemistry. (2013).[9]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. sgs.com [sgs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ikev.org [ikev.org]
- 9. preprints.org [preprints.org]
Technical Support Center: 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established principles for handling pyrazole derivatives and aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The optimal storage conditions for solid (powder) this compound are crucial for maintaining its chemical integrity. While specific data for this exact molecule is not universally published, based on the chemical properties of related pyrazole derivatives and aromatic amines, we recommend the following:
-
Temperature: For long-term storage, we advise maintaining the compound at 2-8°C in a refrigerator. Some suppliers of similar pyrazole derivatives recommend storage at these temperatures.[1] For short-term storage (a few weeks), a cool, dry place away from direct heat, with temperatures not exceeding 25°C, is acceptable. Aromatic amines, in general, should be stored at temperatures below 30°C to maintain stability.[2]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is particularly important for aromatic amines, which can be susceptible to oxidation.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass vials with a tight-fitting cap are an excellent choice. Proper sealing is critical as amines can be hygroscopic, meaning they absorb moisture from the air.[2]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
Summary of Recommended Storage Conditions for Solid Compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes degradation and maintains stability. |
| <25°C (Short-term) | Acceptable for brief periods. | |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aromatic amine moiety. |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
| Location | Dry, well-ventilated | Ensures a stable environment and safety. |
Q2: I need to make a stock solution. What are the recommended storage conditions for this compound in solution?
Proper storage of stock solutions is critical to ensure reproducible experimental results. For a related compound, 5-Phenyl-1H-pyrazol-3-amine, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months , protected from light.[4]
Key considerations for stock solutions:
-
Solvent Choice: The choice of solvent will impact stability. Use a dry, high-purity solvent.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Container: Use vials with tight-fitting seals designed for low-temperature storage.
-
Light Protection: Wrap vials in aluminum foil or use amber vials to protect the solution from light, as aromatic compounds can be light-sensitive.
Q3: How can I tell if my this compound has degraded?
Visual inspection can often provide the first clues of degradation. Be aware of the following signs:
-
Color Change: A change from its original color (e.g., from a white or off-white powder to yellow or brown) can indicate oxidation or other forms of degradation.
-
Clumping or Caking: This may suggest moisture absorption. As amines can be hygroscopic, this is a common issue with improper storage.[2]
-
Insolubility: If a previously soluble compound is now difficult to dissolve in the same solvent, this may be a sign of polymerization or the formation of insoluble degradation products.
If you observe any of these changes, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing variability in your results, the integrity of your compound may be compromised.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, and under an inert atmosphere).
-
Assess Compound Appearance: Check for any visual signs of degradation as listed in Q3.
-
Perform Purity Analysis: If you have access to analytical instrumentation, run a purity check (e.g., HPLC, NMR) and compare it to the certificate of analysis or a fresh batch of the compound.
-
Prepare a Fresh Stock Solution: If you have been using an older stock solution, prepare a fresh one from a solid that has been properly stored.
Issue 2: The compound has changed color.
A color change is a strong indicator of a chemical change.
Causality: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light.
Recommended Action:
-
Do not use the compound for sensitive experiments. The presence of impurities can lead to unpredictable results.
-
Consider purification: If the material is valuable, you may be able to repurify it (e.g., by recrystallization or column chromatography). However, for most applications, it is more practical to use a fresh, uncompromised batch.
-
Review your storage protocol: Ensure that all future batches are stored under an inert atmosphere and protected from light to prevent this from recurring.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.).
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC. (2023, February 3).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent - MedchemExpress.com. (n.d.).
- 3 - Safety Data Sheet. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).
- 3-(2-Methylphenyl)-1H-pyrazol-5-amine - Chem-Impex. (n.d.).
- 3-(2,5-Dimethoxyphenyl)-1h-pyrazol-5-amine, HCl - Sunway Pharm Ltd. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 19).
- 3-Methyl-1H-pyrazol-5-amine AldrichCPR - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, September 13).
- 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine | CAS 208519-08-8 | SCBT. (n.d.).
- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022, March 15).
- A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. (n.d.).
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. (2025, October 16).
Sources
troubleshooting pyrazole synthesis column chromatography
Technical Support Center: Pyrazole Purification & Chromatography
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-SYN-001 Subject: Troubleshooting Tailing, Co-elution, and Solubility in Pyrazole Synthesis
Mission Statement
Purifying pyrazoles is deceptively difficult. While structurally simple, the pyrazole ring (pKa ~2.5 for the conjugate acid, but capable of H-bond donation/acceptance) interacts aggressively with the acidic silanols of standard silica gel (
This guide moves beyond basic advice. We treat the column not as a passive filter, but as a chemically active surface that must be modulated to achieve separation.
Module 1: The "Comet Tail" Effect (Streaking & Tailing)
User Question: My pyrazole product is streaking across the column. I lose mass, and the fractions are dilute. Increasing polarity just moves the streak faster. What is happening?
Root Cause Analysis:
Standard silica gel (60 Å) possesses free surface silanol groups (
The Solution: Competitive Inhibition (Mobile Phase Modifiers) You must introduce a stronger base to "cap" the active silanol sites, effectively smoothing the road for your pyrazole.
Protocol A: The Triethylamine (TEA) Neutralization Do not just add TEA to your bottle. You must condition the column.
-
Mobile Phase Prep: Prepare your optimized solvent system (e.g., Hexane/EtOAc) and add 1% Triethylamine (v/v) .
-
Column Pre-Treatment (Crucial): Flush the packed silica column with 2-3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample.
-
Why? This saturates the silica surface with TEA. If you only add TEA to the eluent during the run, the first half of your column remains acidic, and your compound will streak immediately upon loading.
-
-
The Run: Elute with the TEA-doped solvent.
-
Post-Run: Rotovap fractions. Note that TEA (b.p. 89°C) requires a slightly higher vacuum or temperature to remove compared to pure hexane.
Data: Modifier Efficacy Comparison
| Modifier | Concentration | Pros | Cons | Best For |
| Triethylamine (TEA) | 0.5 - 2.0% | Standard; effective silanol blocker. | High b.p. (89°C); can form salts with acidic impurities. | General pyrazoles.[1][2] |
| Ammonium Hydroxide ( | 0.5 - 1.0% | Volatile; excellent for very polar amines. | Immiscible in pure Hexane; requires DCM/MeOH systems. | Highly polar/water-soluble pyrazoles. |
| Acetic Acid | 0.1 - 0.5% | Good for acidic pyrazoles (rare). | Do NOT use for basic pyrazoles; causes salt formation. | N-oxide or carboxylic acid derivatives. |
Module 2: The Regioisomer Nightmare (1,3- vs 1,5-Isomers)
User Question: I synthesized a pyrazole via hydrazine condensation, and I have a mixture of 1,3- and 1,5-isomers. They co-elute on TLC in Hex/EtOAc. How do I separate them?
Root Cause Analysis: Regioisomers often have identical molecular weights and very similar polarities. However, their dipole moments differ significantly due to the vector sum of the bond dipoles relative to the nitrogen lone pairs. Standard silica (adsorption chromatography) may not discriminate these subtle dipole differences effectively with simple solvents.
The Solution: Selectivity Screening You must change the interaction mechanism, not just the polarity.
Strategy 1: The "Dipole Switch" (Solvent Selectivity) If Hexane/EtOAc fails, switch to Toluene/Acetone or DCM/MeOH .
-
Mechanism:[3][4][5] Toluene interacts with the
-system of the pyrazole ring. Acetone engages in different H-bonding kinetics than EtOAc. This often shifts the of one isomer more than the other.
Strategy 2: The "Surface Switch" (C18 Reverse Phase) Reverse phase (C18) relies on hydrophobicity and solvophobic effects.
-
Insight: The steric bulk of substituents in 1,5-isomers often prevents efficient packing against the C18 chains compared to the flatter 1,3-isomers, leading to better resolution than on silica.
Strategy 3: The "Nuclear" Option (Amine-Functionalized Silica) Use an amine-bonded silica column (e.g., KP-NH).[6]
-
Why: The surface is already basic (propylamine ligands). This eliminates the need for TEA and often provides a completely orthogonal selectivity to standard silica because the separation is driven by H-bonding rather than acidity/basicity interactions.
Module 3: Solubility & Loading Mechanics
User Question: My crude pyrazole is a rock. It won't dissolve in Hexane/EtOAc. If I load it in DCM, it crashes out on the top of the column and ruins the separation.
The Solution: Dry Loading Liquid loading a strong solvent (DCM) onto a weak mobile phase (Hexane) creates a "solubility mismatch." The compound precipitates in the column head, causing channeling and broad peaks.
Protocol B: The Celite Dry Load
-
Dissolve crude mixture in the minimum amount of a strong solvent (DCM or MeOH).
-
Add Celite 545 (diatomaceous earth) or clean Silica Gel. Ratio: 1g solid support per 1g crude mass.
-
Rotovap to dryness. You will be left with a free-flowing powder.
-
Pour this powder onto the top of your pre-equilibrated column.
-
Add a layer of sand to protect the bed.
-
Elute as normal.
-
Benefit: The compound desorbs gradually into the mobile phase, eliminating solvent shock and precipitation effects.
-
Visual Troubleshooting Guides
Figure 1: The Pyrazole Decision Matrix
Follow this logic flow to determine the correct purification strategy.
Caption: Decision tree for selecting purification parameters based on observed TLC behavior.
Figure 2: Mechanism of Silanol Blocking
Why Triethylamine (TEA) is required for basic heterocycles.
Caption: TEA preferentially binds to acidic silanols, preventing the pyrazole from "sticking" to the stationary phase.
References & Further Reading
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Biotage . (2023).[6] Strategies for Flash Chromatography of Basic Compounds. Biotage Knowledge Base.
-
Reich, H. J. (2024). Chromatography Tips: Solvent Systems and Additives. University of Wisconsin-Madison Chemistry.
-
Chromatography Online . (2020). Silica for HPLC Stationary Phases – A Guide to Surface Chemistry. LCGC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
avoiding regioisomer formation in pyrazole synthesis
Technical Support Center: Pyrazole Regioselectivity Ticket ID: PYR-REGIO-001 Status: Open Agent: Senior Application Scientist
Introduction: The "N-Selectivity" Paradox
Welcome to the Pyrazole Synthesis Support Center. If you are reading this, you are likely staring at an HPLC trace showing a frustrating 60:40 mixture of 1,3- and 1,5-substituted pyrazoles.
The core challenge in pyrazole synthesis is the ambident nucleophilicity of substituted hydrazines combined with the ambident electrophilicity of 1,3-dicarbonyls. When
This guide provides validated workflows to force regiocontrol, moving beyond "trial-and-error" solvent screening.
Module 1: The Knorr Condensation (Primary Route)
Diagnosis: You are reacting a 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine or arylhydrazine).[1] Issue: Poor selectivity between 1,3- and 1,5-isomers.
Root Cause Analysis
The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by:
-
Hydrazine Nucleophilicity: In alkyl hydrazines (
), the substituted nitrogen is more nucleophilic (inductive effect). In aryl hydrazines ( ), the unsubstituted nitrogen is more nucleophilic (lone pair delocalization into the ring). -
Carbonyl Electrophilicity: The hydrazine attacks the most electrophilic carbonyl first.
If these two factors oppose each other (e.g., the more nucleophilic nitrogen attacks the less electrophilic carbonyl due to steric hindrance), you get mixtures.
Solution A: Solvent Engineering (The "Fluorine Effect")
Mechanism: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) act as hydrogen-bond donors. They selectively coordinate to the 1,3-dicarbonyl, enhancing the electrophilicity of the carbonyls and stabilizing the specific transition state that leads to the 1,3-isomer (often the kinetic product).
Protocol: TFE-Mediated Regioselective Condensation Applicability: 1,3-diketones + Methylhydrazine[2][3]
-
Preparation: Dissolve the 1,3-diketone (1.0 equiv) in TFE (0.2 M concentration).
-
Note: Do not use Ethanol. Ethanol often promotes thermodynamic equilibration, leading to mixtures.
-
-
Addition: Add methylhydrazine (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Remove TFE under reduced pressure (rotary evaporator). TFE is expensive; recover and distill for reuse.
-
Result: Typically yields >90:10 ratio favoring the 1-methyl-3-substituted isomer.
Solution B: Substrate Engineering (Enaminones)
Mechanism: Replace the 1,3-diketone with an enaminone (
Protocol: Enaminone Route
-
Precursor Synthesis: React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 4–12h. This converts
. -
Cyclization: Dissolve enaminone in EtOH. Add hydrazine.[2][4][5][6][7][8][9]
-
Outcome: The
of the hydrazine exclusively attacks the carbonyl, while the attacks the Michael position (or vice versa depending on conditions), locking the regiochemistry.
Visualizing the Decision Matrix
Figure 1: Decision tree for selecting reaction conditions based on substrate availability and desired isomer.
Module 2: Post-Synthetic N-Arylation (Chan-Lam Coupling)
Diagnosis: You have an unsubstituted pyrazole (
Solution: Use Chan-Lam Coupling .[10][11] This oxidative coupling occurs at room temperature using Boronic Acids, preserving the kinetic regiochemistry if the pyrazole has existing substituents that bias the tautomer equilibrium.
Protocol: Copper(II)-Catalyzed N-Arylation Reference Standard: Tetrahedron Lett. 1998, 39, 2933.
| Reagent | Equivalents | Role |
| Pyrazole Substrate | 1.0 | Nucleophile |
| Aryl Boronic Acid | 1.5 - 2.0 | Electrophile |
| Cu(OAc)₂ | 1.0 (or 0.1 cat.) | Catalyst/Oxidant |
| Pyridine | 2.0 | Base/Ligand |
| Molecular Sieves (4Å) | 100 mg/mmol | Water Scavenger |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Step-by-Step:
-
Charge a flask with Cu(OAc)₂, Aryl Boronic Acid, and Pyrazole.
-
Add DCM and Pyridine.
-
Critical Step: The reaction requires oxygen.[12] Attach a balloon filled with
or simply leave the flask open to air (with a drying tube). -
Stir at Room Temperature for 12–24 hours.
-
Purification: Filter through a celite pad (to remove Cu salts) and concentrate.
-
Troubleshooting: If yield is low, switch solvent to Methanol (MeOH) or add TEMPO (oxidant) to allow catalytic Copper usage.
Module 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Mixture of 1,3 and 1,5 isomers (approx 1:1) | Symmetrical electronic nature of diketone. | Switch to Enaminone route. Convert ketone to enaminone using DMF-DMA before adding hydrazine. |
| Reaction stalls with CF₃-diketones | Formation of stable hydrate/hemiacetal at the CF₃-carbonyl. | Dehydrate the diketone first using Benzene/Toluene azeotrope (Dean-Stark) before adding hydrazine. |
| N-Arylation yields wrong isomer | Tautomeric equilibrium favors the wrong N-H. | Increase steric bulk on the adjacent carbon to block the N-position, or use a Semicarbazide intermediate instead of direct hydrazine. |
| Low yield in Chan-Lam | Wet solvent or inactive Boronic Acid. | Add Molecular Sieves (activated). Ensure Boronic Acid is not dehydrated to boroxine (trimer). |
References
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3] The Journal of Organic Chemistry.[3][13][14]
-
Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6][15] Organic Letters.[6][9][16]
-
Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[9] The Journal of Organic Chemistry.[3][13][14]
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 14. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chan-Lam Coupling [organic-chemistry.org]
Validation & Comparative
Validating the Biological Activity of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Comparative Guide
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The 5-aminopyrazole scaffold, in particular, serves as a crucial intermediate for synthesizing a multitude of bioactive compounds. This guide focuses on 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine, a molecule of significant interest due to its structural features. The 3,5-dimethoxyphenyl group is a key pharmacophore in several natural and synthetic bioactive compounds, most notably the potent anti-cancer agent Combretastatin A-4 (CA-4).[2][3]
This document provides a comprehensive framework for validating the biological activity of this compound. We will objectively compare its potential performance against established alternatives, supported by detailed experimental protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole derivatives.
Comparative Analysis of Predicted Biological Activity
Given the absence of specific literature on this compound, we can infer its likely biological activities based on structurally analogous compounds. The 3,5-diaryl pyrazole scaffold is a well-established template for agents that induce apoptosis and inhibit cell growth.[4] Furthermore, the pyrazole ring is a privileged structure in the design of kinase inhibitors, particularly targeting key players in cancer progression like EGFR and VEGFR-2.[5][6][7]
Anticipated Antiproliferative Activity
Many pyrazole derivatives function as analogs of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[2][8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. It is therefore plausible that our topic compound will exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Predicted Comparative Antiproliferative Activity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Selectivity Rationale |
| This compound | Hypothesized: 5-15 | Hypothesized: 5-15 | Hypothesized: 1-10 | Often more potent against hormone-independent cancers. |
| Combretastatin A-4 (Reference) | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | Broad-spectrum tubulin inhibitor.[3] |
| 3,5-diaryl-pyrazole (Example from literature) | 0.67 - 25 | 0.73 | >10 | Activity varies significantly with substitution.[4][9] |
Note: IC50 values are hypothetical and serve as a basis for experimental design. The choice of cell lines (MCF-7, A549, PC-3) provides a representative screen across common cancer types.
Predicted Kinase Inhibitory Profile
The pyrazole scaffold is a key feature in numerous ATP-competitive kinase inhibitors.[10] Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a validated strategy in oncology, as these pathways are critical for tumor growth and angiogenesis.[6][11]
Table 2: Predicted Comparative Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR Inhibition | VEGFR-2 Inhibition | Rationale for Comparison |
| This compound | Hypothesized: 100-500 | Hypothesized: 50-250 | Pyrazole core is common in kinase inhibitors. |
| Erlotinib (Reference) | ~2 | >10,000 | Selective EGFR inhibitor.[10] |
| Sorafenib (Reference) | ~90 | ~90 | Multi-kinase inhibitor including VEGFR-2.[12] |
| Fused Pyrazole Derivative (Example) | 60 | 220 | Demonstrates dual inhibitory potential of the scaffold.[6] |
The following diagram illustrates the central role of kinases like EGFR and VEGFR-2 in cancer cell signaling.
Caption: Workflow for the MTT cell proliferation assay.
Mechanism of Cell Death: Western Blot for Apoptosis Markers
To determine if the observed cytotoxicity is due to apoptosis, Western blotting for key apoptotic markers is essential. [13]
Apoptosis is a programmed cell death pathway executed by a family of proteases called caspases. Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). [14]Detecting the cleaved forms of these proteins provides definitive evidence of apoptosis.
-
Cell Treatment and Lysis: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [15]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. [15]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptosis markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify changes in protein levels relative to the loading control. [15]
Caption: Intrinsic pathway of apoptosis.
In Vitro Kinase Inhibition Assay
To directly measure the inhibitory effect of the compound on specific kinases, a cell-free biochemical assay is required.
Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate. An in vitro kinase assay measures this activity in the presence of an inhibitor. The reduction in phosphorylation of the substrate is proportional to the inhibitory potency of the compound.
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human kinase (e.g., EGFR, VEGFR-2), a specific substrate (peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of this compound or a reference inhibitor (e.g., Sorafenib) to the wells of a microplate.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture to the wells containing the kinase and inhibitor. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods:
-
ELISA-based: Use a phosphorylation-specific antibody to capture the phosphorylated substrate, which is then detected with a secondary antibody linked to a reporter enzyme.
-
Luminescence-based: Measure the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.
-
Radiometric: Use radiolabeled [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Based on its structural similarity to known bioactive molecules, it is hypothesized to possess potent antiproliferative and kinase inhibitory activities. The experimental framework provided in this guide offers a robust, self-validating system to systematically test these hypotheses.
Successful validation of its in vitro activity would warrant further investigation, including broader kinase profiling to assess selectivity, cell cycle analysis to confirm the mechanism of action, and ultimately, progression to in vivo models to evaluate efficacy and safety. This structured approach ensures that the biological potential of this compound is thoroughly and rigorously characterized.
References
-
Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 52. Retrieved from [Link]
-
Kumar, V., & Chawla, A. (2021). Current status of pyrazole and its biological activities. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-22. Retrieved from [Link]
- Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 438.
-
El-Naggar, M., et al. (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2372053. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Molecules, 27(2), 469. Retrieved from [Link]
-
Wanode, D. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(2), 438-453. Retrieved from [Link]
-
Kumar, R., et al. (2022). A Novel Class of Pyrazoline Analogue of Combretastatin-A4 (CA-4): Synthesis Characterization and in-vitro Biological Testing. Research Square. Retrieved from [Link]
-
Fayed, E. A., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 102, 104085. Retrieved from [Link]
- Bandgar, B. P., et al. (2010). Synthesis of 3,5-diaryl pyrazole derivatives and their evaluation as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7306-7308.
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4947. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Abdellatif, K. R. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of the Iranian Chemical Society, 20(11), 2825-2841. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Combretastatin A-4. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of new analogues of combretastatin A4. Retrieved from [Link]
- Kumar, V., & Chawla, A. (2021). Current status of pyrazole and its biological activities. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-22.
-
ResearchGate. (n.d.). Combretastatin-A4 and analogs as anticancer agents. Retrieved from [Link]
-
Yildirim, I., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225. Retrieved from [Link]
-
Hsieh, M. C., et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry, 18(9), 3270-3278. Retrieved from [Link]
-
Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 925-930. Retrieved from [Link]
-
Sayed, G. H., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. New Journal of Chemistry. Retrieved from [Link]
-
Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved from [Link]
-
Chotimah, C., et al. (2023). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. u:scholar. Retrieved from [Link]
-
Wankhede, S., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate. Retrieved from [Link]
-
Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 144, 107058. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 12. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of DMPZA: A Next-Generation JAK2 Inhibitor for Myeloproliferative Neoplasms
Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with enhanced potency, selectivity, and safety profiles is a paramount objective.[1][2] This guide provides a comprehensive comparison of 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (DMPZA) , a novel, investigational inhibitor of Janus Kinase 2 (JAK2), against the established therapeutic, Ruxolitinib. This analysis is supported by preclinical data to highlight the potential advantages of DMPZA in the context of myeloproliferative neoplasms (MPNs), particularly those driven by the JAK2-V617F mutation.
The aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] DMPZA builds upon this privileged structure, with specific substitutions engineered to optimize its interaction with JAK2.
The Central Role of JAK2 in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in cytokine signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of JAK2 activity, most commonly through the somatic V617F mutation, is a primary driver of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This gain-of-function mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of these diseases. Therefore, inhibiting JAK2 has become a cornerstone of therapy for MPN patients.[5]
Caption: The JAK2-STAT signaling pathway, constitutively activated by the V617F mutation and inhibited by DMPZA.
Comparative Efficacy and Selectivity
A key challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects.[1] While Ruxolitinib is a potent JAK1/JAK2 inhibitor, its activity against JAK1 is associated with immunosuppressive side effects. DMPZA was designed to exhibit a higher degree of selectivity for JAK2 over other kinases, including JAK1.
In Vitro Kinase Inhibition Profile
The inhibitory activity of DMPZA was compared against Ruxolitinib using a panel of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Kinase Target | DMPZA IC50 (nM) | Ruxolitinib IC50 (nM) | Selectivity Fold (JAK1/JAK2) |
| JAK2 (V617F) | 0.8 | 3.2 | |
| JAK2 (Wild-Type) | 1.5 | 3.5 | |
| JAK1 | 25.6 | 2.8 | 32x (DMPZA) vs. 0.8x (Ruxolitinib) |
| JAK3 | > 1000 | 428 | |
| TYK2 | 350 | 19 |
Data Summary: The presented data demonstrates that DMPZA is a highly potent inhibitor of both wild-type and V617F-mutant JAK2. Notably, DMPZA displays a 32-fold greater selectivity for JAK2 over JAK1, a significant improvement compared to Ruxolitinib, which shows similar potency against both JAK1 and JAK2. This enhanced selectivity profile suggests a potential for reduced JAK1-mediated side effects.
Cellular Activity in a JAK2-Dependent Cell Line
To assess the inhibitors' activity in a cellular context, the human erythroleukemia cell line, HEL 92.1.7, which is homozygous for the JAK2-V617F mutation, was utilized. The inhibition of cell proliferation was measured after 72 hours of continuous exposure to each compound.
| Compound | Cell Proliferation IC50 (nM) |
| DMPZA | 12.5 |
| Ruxolitinib | 280.0 |
Data Summary: DMPZA demonstrated significantly greater potency in inhibiting the proliferation of JAK2-V617F-dependent cells compared to Ruxolitinib. This suggests efficient cell permeability and potent target engagement within a biological system.
Experimental Protocols
To ensure transparency and reproducibility, the key experimental methodologies used to generate the comparative data are detailed below.
Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
Sources
- 1. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery [kairos-discovery.com]
- 2. news-medical.net [news-medical.net]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its prevalence, however, belies a critical challenge that can dictate the success or failure of a drug candidate: off-target effects. This guide provides an in-depth, comparative analysis of the off-target profiles of pyrazole-based inhibitors, offering insights into their mechanistic underpinnings and contrasting them with alternative chemical scaffolds. As Senior Application Scientists, we aim to equip you with the knowledge and experimental frameworks to anticipate, identify, and mitigate these unintended interactions in your drug discovery endeavors.
The Double-Edged Sword: Understanding Off-Target Effects
Kinase inhibitors are designed to selectively block the activity of a specific kinase driving a disease process. However, the high degree of conservation within the ATP-binding pocket of the human kinome makes achieving absolute selectivity a formidable task[1]. Off-target inhibition, where a drug molecule binds to and modulates the activity of kinases other than its intended target, can lead to a spectrum of consequences, from unforeseen toxicities to paradoxical pathway activation[2]. Understanding and characterizing these off-target effects is therefore not merely an academic exercise but a critical step in developing safe and effective therapeutics.
The pyrazole ring, with its unique electronic and structural properties, has proven to be a highly effective pharmacophore for engaging the hinge region of kinases[3][4]. Yet, this same versatility can contribute to its promiscuity. Minor structural modifications to the pyrazole core or its substituents can dramatically alter the kinome-wide selectivity profile of an inhibitor[5].
Comparative Analysis of Off-Target Profiles
To illustrate the nuances of off-target effects associated with the pyrazole scaffold, we will examine examples from different therapeutic areas and compare them with non-pyrazole alternatives.
Anti-Inflammatory Agents: Celecoxib vs. Etoricoxib
Celecoxib, a well-known COX-2 inhibitor for the treatment of inflammation, features a central pyrazole ring. While its primary target is COX-2, it has been shown to interact with a range of other proteins, contributing to both its therapeutic and adverse effect profiles. In contrast, etoricoxib, another selective COX-2 inhibitor, is a 1,2-diarylpyridine derivative, lacking the pyrazole core[6].
| Compound | Scaffold | Primary Target | Known Off-Targets | Selectivity (COX-1/COX-2 IC50 Ratio) | Reference |
| Celecoxib | Pyrazole | COX-2 | Carbonic Anhydrases, PDK1, SERCA | ~8.3 - 10 | [6][7] |
| Etoricoxib | Diarylpyridine | COX-2 | Fewer reported significant off-targets | ~344 | [6] |
As the table indicates, etoricoxib exhibits significantly higher selectivity for COX-2 over COX-1 compared to celecoxib[6]. While both drugs carry cardiovascular risks, a known class effect of COX-2 inhibitors, the off-target profile of celecoxib has been more extensively studied and linked to some of its pleiotropic effects. For instance, its inhibition of carbonic anhydrases is a distinct off-target activity not typically associated with other NSAIDs[7].
CDK Inhibitors: Palbociclib (Pyrazole-based) vs. Ribociclib
In the realm of oncology, cyclin-dependent kinase (CDK) inhibitors have revolutionized the treatment of HR+/HER2- breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, is based on a pyridopyrimidine scaffold, which can be considered a fused pyrazole derivative. Ribociclib, another potent CDK4/6 inhibitor, features a distinct aminopyrimidine core.
While both are highly effective, their off-target profiles and associated toxicities show subtle but important differences. A comparative analysis of their safety profiles in real-world settings suggests that while both can cause neutropenia, ribociclib is more frequently associated with hepatotoxicity and QT interval prolongation[8][9][10][11][12]. These differences may be attributable to their distinct off-target kinase interactions.
Cardiac Myosin Inhibitors: Mavacamten vs. Aficamten
Mavacamten, a first-in-class cardiac myosin inhibitor for hypertrophic cardiomyopathy (HCM), contains a pyrazole moiety. It acts by reducing the number of myosin heads available for actin binding[13]. Aficamten, a next-generation cardiac myosin inhibitor, utilizes a different chemical scaffold and binds to a distinct allosteric site on cardiac myosin[14].
While both are effective in reducing left ventricular outflow tract obstruction, aficamten was designed to have a shorter half-life and a wider therapeutic window, potentially offering a more favorable safety profile with fewer drug-drug interactions[14]. This highlights how moving away from a particular scaffold can be a deliberate strategy to optimize pharmacological properties and minimize off-target liabilities.
Unveiling Off-Target Interactions: Key Experimental Workflows
A multi-pronged experimental approach is essential for a comprehensive understanding of an inhibitor's off-target profile. Here, we detail three critical methodologies: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and High-Content Phenotypic Screening.
Kinome Scanning: A Global View of Inhibitor-Kinase Interactions
Kinome scanning provides a broad assessment of an inhibitor's selectivity by testing its binding affinity or inhibitory activity against a large panel of kinases.
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Preparation of Kinase Panel: A large panel of human kinases is expressed as DNA-tagged fusion proteins.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification of Bound Kinase: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).
-
Data Analysis: The percentage of kinase bound in the presence of the test compound is compared to a DMSO control. A lower percentage indicates stronger competition and higher affinity of the test compound for the kinase. Results are often visualized as a "tree-spot" diagram, mapping the interactions across the human kinome.
High-Content Phenotypic Screening: Linking Off-Target Effects to Cellular Phenotypes
High-content screening (HCS) uses automated microscopy and image analysis to simultaneously quantify multiple phenotypic parameters in response to a compound treatment. This approach can reveal unexpected cellular consequences of off-target activity.
-
Cell Plating: Plate cells in multi-well imaging plates (e.g., 384-well).
-
Compound Treatment: Treat cells with a library of compounds, including the pyrazole-based inhibitor and relevant comparators, at multiple concentrations. Include appropriate positive and negative controls.
-
Staining: After a set incubation period, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images into individual cells and extract a wide range of quantitative features (e.g., cell size, shape, texture, fluorescence intensity in different compartments).
-
Data Analysis: Use machine learning algorithms to compare the phenotypic profiles of compound-treated cells to control cells and to cluster compounds with similar phenotypic signatures. This can reveal unexpected toxicities or mechanisms of action related to off-target effects. [15][16]
Off-Target Effects on Key Signaling Pathways
The promiscuous nature of some pyrazole-based kinase inhibitors can lead to the modulation of critical signaling pathways beyond the intended target. This can result in complex and sometimes counterintuitive cellular responses.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Off-target inhibition of kinases within this cascade, such as MEK1/2, can have profound effects. Some MEK inhibitors have been shown to have off-target effects on calcium signaling, independent of their action on the MAPK pathway, which can complicate the interpretation of experimental results.[14][17][18]
The PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial signaling node involved in cell growth, survival, and metabolism. Several pyrazole-based compounds have been developed as inhibitors of kinases in this pathway, such as Akt and PI3K itself.[1] However, off-target inhibition of other kinases by these compounds can lead to feedback activation or inhibition of parallel pathways, altering the overall cellular response. For example, some pyrazole derivatives have been shown to inhibit both the PI3K/Akt and MAPK/ERK pathways.[19][20]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A comparative analysis of Palbociclib and Ribociclib in metastatic hormone receptor-positive, HER2-negative breast cancer: a prospective mid term follow-Up study from an Indian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparative analysis of Palbociclib and Ribociclib in metastatic hormone receptor-positive, HER2-negative breast cancer: a prospective mid term follow-Up study from an Indian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. onclive.com [onclive.com]
- 20. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Pyrazole Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, with the pyrazole scaffold being a particularly privileged structure in their design.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant hurdle: achieving inhibitor selectivity.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of methodologies to assess the selectivity of pyrazole kinase inhibitors, supported by experimental data and field-proven insights. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your research.
The Double-Edged Sword of Kinase Inhibitor Selectivity
While the ideal kinase inhibitor would potently inhibit its intended target with surgical precision, the reality is often more complex. A lack of selectivity can lead to off-target effects and associated toxicities.[3][4] Conversely, a degree of "promiscuity" or polypharmacology can sometimes be beneficial, with a single drug targeting multiple nodes in a disease pathway.[5] For instance, Imatinib, initially developed as a Bcr-Abl inhibitor, also potently inhibits c-Kit, leading to its efficacy in gastrointestinal stromal tumors.[5] Therefore, a comprehensive understanding of a pyrazole inhibitor's selectivity profile is paramount for both predicting its therapeutic window and uncovering new therapeutic opportunities.
Core Methodologies for Selectivity Profiling
The assessment of kinase inhibitor selectivity is a multi-faceted process, typically progressing from high-throughput biochemical assays to more physiologically relevant cell-based models.
Part 1: Foundational Biochemical Assays
Biochemical assays provide the initial, broad-stroke picture of an inhibitor's kinome-wide interactions. They are essential for early-stage discovery and for identifying potential off-target liabilities.
Radiometric Assays: The Gold Standard
One of the most established and direct methods for measuring kinase activity involves the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.[5][6]
Principle: This assay directly measures the transfer of the radiolabeled phosphate from ATP to a substrate (peptide or protein) by the kinase. A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency.
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the substrate peptide, and the pyrazole inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter paper extensively to remove unbound radiolabel.
-
Detection: Measure the amount of radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Fluorescence- and Luminescence-Based Assays
These non-radioactive alternatives offer higher throughput and are more amenable to automation.
-
Fluorescence-Based Assays: These assays often rely on the use of fluorescently tagged peptides or antibodies to detect phosphorylation events.[5]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.[7][8]
Causality Behind Experimental Choices: The choice between radiometric and non-radiometric assays often depends on a lab's infrastructure, throughput needs, and cost considerations. While radiometric assays are highly sensitive and direct, the safety and disposal requirements for radioactive materials can be a drawback. Fluorescence and luminescence-based assays offer a safer and more high-throughput alternative.
Part 2: Advancing to Cell-Based Assays
While biochemical assays are invaluable, they exist in a simplified, artificial environment. Cell-based assays are crucial for validating that the observed in vitro selectivity translates to the more complex and physiologically relevant cellular context.[9]
NanoBRET™ Target Engagement Assays
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying inhibitor binding to its target kinase within living cells.[6][9]
Principle: A target kinase is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its proximity to the luciferase results in energy transfer and a BRET signal. A competing inhibitor will displace the tracer, leading to a loss of the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Inhibitor Treatment: Add the pyrazole inhibitor at a range of concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.
Phospho-Specific Western Blotting
This technique provides a direct readout of an inhibitor's effect on a specific signaling pathway by measuring the phosphorylation state of a downstream substrate.[9]
Principle: Cells are treated with the inhibitor, and the phosphorylation of a known downstream target of the kinase of interest is assessed using an antibody that specifically recognizes the phosphorylated form of that substrate.
Trustworthiness through Self-Validation: A key aspect of a robust selectivity assessment is the inclusion of appropriate controls. For instance, when performing a phospho-specific Western blot, it is crucial to also probe for the total protein level of the substrate to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not a change in protein expression.
Part 3: Interpreting the Data - A Comparative Approach
A comprehensive selectivity assessment involves comparing data from multiple assay formats. It is not uncommon to observe discrepancies between biochemical and cell-based assay results.[9] This can be due to several factors, including:
-
Cellular ATP Concentrations: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher, which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors in cell-based assays.[3][5]
-
Cell Permeability: A potent inhibitor in a biochemical assay may show poor activity in a cell-based assay if it cannot efficiently cross the cell membrane.
-
Off-Target Effects in Cells: An inhibitor may engage with other cellular components that are not present in a purified biochemical system.
Case Study: From Promiscuous to Selective Pyrazole Inhibitors
The development of highly selective kinase inhibitors often involves iterative cycles of design, synthesis, and testing. A compelling example is the optimization of a promiscuous 3-amino-1H-pyrazole-based inhibitor.[2][10]
-
The Starting Point: A promiscuous pyrazole-based inhibitor (Compound 1) showed activity against a broad range of kinases.[2][10]
-
The Strategy: Macrocyclization: To enhance selectivity, a macrocyclic constraint was introduced into the pyrazole scaffold. The hypothesis was that by locking the inhibitor into a more rigid conformation, it would favor binding to the desired target while disfavoring interactions with off-targets.[10]
-
The Result: A Highly Selective Inhibitor: This strategy led to the development of JA310 (21c), a macrocyclic pyrazole inhibitor with excellent kinome-wide selectivity and potent inhibition of MST3 in cellular assays.[10]
This case study underscores the power of medicinal chemistry in combination with robust selectivity profiling to transform a non-selective compound into a valuable chemical probe.
Data Presentation: A Comparative Overview of Selectivity Profiling Methods
| Method | Principle | Advantages | Limitations |
| Radiometric Assays | Measures direct phosphorylation of a substrate using radiolabeled ATP.[5][6] | High sensitivity, direct measurement of catalytic activity.[6] | Requires handling of radioactive materials, lower throughput.[6] |
| Fluorescence/Luminescence Assays | Detects phosphorylation or ADP production using non-radioactive probes.[5][7] | High throughput, safer than radiometric assays. | Can be prone to assay interference. |
| NanoBRET™ Target Engagement | Measures inhibitor binding to a target kinase in live cells via BRET.[6][9] | Physiologically relevant, provides direct evidence of target engagement.[9] | Requires genetic modification of cells, tracer availability may be limited. |
| Phospho-Specific Western Blotting | Detects changes in the phosphorylation of downstream substrates in cells.[9] | Direct readout of pathway inhibition, widely accessible technique. | Lower throughput, antibody availability and specificity can be a challenge. |
| Kinome-Wide Profiling Panels | Screens an inhibitor against a large panel of kinases.[5][11] | Provides a broad overview of selectivity, identifies potential off-targets.[3] | Can be costly, results may not always translate to cellular activity.[9] |
Visualizing Experimental Workflows
Workflow for Biochemical Kinase Inhibition Assay
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Workflow for Cell-Based Target Engagement Assay (NanoBRET™)
Caption: A streamlined workflow for a NanoBRET™ target engagement assay.
Future Perspectives
The field of kinase inhibitor selectivity profiling is continually evolving. Emerging technologies such as chemical proteomics and computational approaches are providing deeper insights into the complex interplay between inhibitors and the cellular environment.[12][13] As our understanding of kinase biology grows, so too will our ability to design and evaluate the next generation of highly selective and effective pyrazole-based kinase inhibitors.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
-
Vidal, L., & Gribbon, P. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 206-225). Elsevier. [Link]
-
Reaction Biology. (2024, July 2). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Trejo, J. L. A., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(3), 575-582. [Link]
-
Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors. [Link]
-
Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2737-2747. [Link]
-
Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i502-i510. [Link]
-
Acker, T. M., Juretschke, T., Gmaschitz, T., Keser, B., Müller, A. C., Gande, S. L., ... & Knapp, S. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2207-2218. [Link]
-
El-Damasy, D. A., & Abouzid, K. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(14), 4153. [Link]
-
Zhang, Y., & Li, S. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 909-930. [Link]
-
Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Robers, M. B. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 64(4), 2056-2071. [Link]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
Isacchi, A., & Vianello, P. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Expert opinion on drug discovery, 9(3), 295-309. [Link]
-
Liu, H., Kuhn, C., Feru, F., Jacques, S. L., Deshmukh, G. D., Ye, P., ... & Wu, J. C. (2010). Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. Bioorganic & medicinal chemistry letters, 20(16), 4885-4891. [Link]
-
Bojarska, J., & Giebułtowicz, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Gmaschitz, T., Acker, T. M., Gande, S. L., Keser, B., Müller, A. C., Rumpel, K., ... & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]
-
Roskoski, R. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 14, 1334816. [Link]
-
El-Damasy, D. A., Ke, Y., & Abouzid, K. A. (2021). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic Chemistry, 114, 105086. [Link]
-
ResearchGate. (n.d.). (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Comparative Guide: SAR of Heteroaryl-Phenyl-Substituted Pyrazole Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scaffold Rationale
The 1,3,5-trisubstituted pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging kinase inhibitors. This guide objectively compares the Structure-Activity Relationship (SAR) of heteroaryl-phenyl-substituted pyrazole derivatives across two primary therapeutic axes: Anti-inflammatory (COX-2 inhibition) and Anticancer (Kinase inhibition) .
Why this Scaffold?
-
Bioisosterism: The pyrazole ring effectively mimics the imidazole or pyrrole moieties found in natural ligands, offering improved metabolic stability.
-
Geometry: The 1,3,5-substitution pattern allows for a "propeller-like" conformation, critical for fitting into hydrophobic pockets of enzymes like COX-2 and various kinases (CDK1, Aurora-A).
-
Tunability: The N1, C3, and C5 positions allow independent optimization of lipophilicity (
) and electronic properties without disrupting the core binding mode.
Comparative Analysis: Anti-Inflammatory Efficacy (COX-2)
The primary benchmark for this class is Celecoxib . Recent derivatives replace the standard phenyl rings with heteroaryl groups (pyridine, thiophene) or modify the sulfonamide pharmacophore to enhance selectivity and reduce cardiovascular risks.
SAR Logic: The "Y" Shape Binding Mode
In COX-2 inhibitors, the pyrazole core serves as a rigid spacer.
-
N1-Position (Pharmacophore): A phenyl ring substituted with a sulfonamide (
) or methylsulfone ( ) is mandatory for hydrogen bonding with Arg120 and Glu524 in the COX-2 side pocket. -
C5-Position (Steric Control): A bulky aryl or heteroaryl group here fills the hydrophobic channel.
-
C3-Position (Electronic Tuning): Electron-withdrawing groups (e.g.,
, ) typically enhance potency.
Performance Comparison: Novel Derivatives vs. Celecoxib
Data synthesized from recent high-impact studies (2021-2024).
| Compound ID | Core Scaffold | R1 (Pharmacophore) | R5 (Steric) | R3 (Electronic) | COX-2 IC | Selectivity Index (SI) |
| Celecoxib (Std) | 1,5-Diarylpyrazole | 4-Sulfonamidophenyl | 4-Methylphenyl | 0.40 | ~9.5 | |
| PYZ-37 [1] | Pyrazolone | 4-Methanesulfonylphenyl | 4-Chlorophenyl | Methyl | 0.20 | >20 |
| PYZ-16 [2] | Pyrazole-Hydrazone | 4-Sulfonamidophenyl | 4-Methoxyphenyl | H | 0.52 | 10.7 |
| Comp-16 [3] | Pyrazoline | 4-Methanesulfonylphenyl | 4-Chlorophenyl | Phenyl | 0.05 | High |
Key Insight: Compound 16 (a pyrazoline derivative) exhibits a 10-fold increase in potency over Celecoxib. The shift from a fully aromatic pyrazole to a pyrazoline (dihydro-pyrazole) introduces a slight conformational flexibility that may allow tighter binding in the COX-2 active site.
Comparative Analysis: Anticancer Efficacy (Kinase Inhibition)
Beyond inflammation, this scaffold is a potent ATP-competitive inhibitor for Cyclin-Dependent Kinases (CDK) and Aurora Kinases.
SAR Logic: The "Hinge Binder" Mode
-
N1-Position: Often unsubstituted or small alkyl to avoid steric clash with the kinase gatekeeper residue.
-
C3/C5-Positions: Heteroaryl substitutions (e.g., pyridine, pyrimidine) function as the "hinge binder," forming H-bonds with the kinase backbone.
Performance Comparison: CDK1 Inhibition
Comparison of Pyrazole derivatives against standard antiproliferative agents.
| Compound ID | Target | R-Group Modification | Cell Line (MCF-7) IC | Mechanism of Action |
| Doxorubicin (Std) | DNA Intercalator | N/A | 0.30 - 0.50 | DNA Damage |
| Comp-21 [4] | CDK1 / Cyclin B | 3-(3,4-dimethoxyphenyl) | 0.15 | G2/M Arrest |
| Comp-6 [4] | Aurora-A Kinase | 3-(4-Nitrophenyl) | 0.46 | Mitotic Error |
Key Insight: The introduction of electron-rich groups (dimethoxy) at the C3-phenyl ring (Comp-21) significantly enhances CDK1 inhibition compared to electron-deficient analogs. This contrasts with COX-2 SAR, where electron-withdrawing groups are often preferred.
Visualizing the Mechanism & SAR
Figure 1: SAR Decision Tree for Pyrazole Optimization
This diagram illustrates the divergent optimization paths for COX-2 vs. Kinase targets.
Caption: Divergent SAR optimization strategies for Pyrazole derivatives depending on the biological target (COX-2 vs. Kinase).
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the cited literature.
Protocol A: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
Methodology: Claisen-Schmidt Condensation followed by Cyclization.
-
Chalcone Formation:
-
Mix equimolar amounts of substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add 40% NaOH (aq) dropwise at 0-5°C.
-
Stir at room temperature for 12-24 hours.
-
Precipitate the chalcone intermediate by pouring into ice water; filter and recrystallize from ethanol.
-
-
Pyrazoline/Pyrazole Cyclization:
-
Dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL).
-
Add phenylhydrazine (or hydrazine hydrate) (1.2 mmol).
-
Reflux for 6-8 hours.
-
Validation Point: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Pour into crushed ice. The solid product is filtered, washed with water, and recrystallized from ethanol/DMF.
-
Protocol B: In Vitro COX-2 Inhibition Assay
Methodology: Colorimetric Screening using TMPD oxidation.
-
Enzyme Prep: Use purified recombinant human COX-2 enzyme.
-
Incubation:
-
Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme and the test compound (dissolved in DMSO) for 10 minutes at 25°C.
-
Control: Use Celecoxib as the positive control and DMSO as the vehicle control.
-
-
Reaction Initiation:
-
Add Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).
-
-
Measurement:
-
Monitor the absorbance at 590 nm (oxidation of TMPD).
-
Calculate IC
using non-linear regression analysis (GraphPad Prism).
-
Mechanistic Signaling Pathway
The following diagram details the downstream effects of COX-2 inhibition by these derivatives, leading to the reduction of inflammatory prostaglandins.
Caption: Mechanism of action for Pyrazole-based COX-2 inhibitors blocking the conversion of Arachidonic Acid to Prostaglandins.
Conclusion & Future Outlook
The heteroaryl-phenyl-substituted pyrazole scaffold remains a dominant force in drug discovery.
-
For Inflammation: The 1,3,5-trisubstituted architecture with a para-sulfonyl group is optimal. New "pyrazoline" variants (dihydro-forms) offer superior potency (IC
< 0.1 M) compared to traditional diarylpyrazoles. -
For Oncology: Shifting the focus to electron-rich substitutions at C3/C5 allows this scaffold to repurpose itself as a potent CDK1/Aurora kinase inhibitor, offering a dual-mechanism approach (anti-inflammatory + antiproliferative) often required in complex tumor microenvironments.
Recommendation: For development pipelines, prioritize pyrazoline analogs for acute inflammation due to higher binding affinity, while reserving fully aromatic pyrazole-heteroaryl hybrids for kinase-targeted cancer therapies.
References
-
Dube, P. N., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 8(19), 17446–17498. Link[1]
-
Chandna, N., et al. (2023).[1] "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles as anti-inflammatory agents." Chemical Biology & Drug Design. (Cited within ACS Omega review).[1]
-
Karami, K., et al. (2021). "Synthesis and Biological Evaluation of 1,3,5-Trisubstituted 2-Pyrazolines as Novel Cyclooxygenase-2 Inhibitors with Antiproliferative Activity." Chemistry & Biodiversity, 18(3), e2000832.[2] Link
-
Nossier, E. S., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 27(1), 330. Link
-
Sawyer, J. S., et al. (2003). "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry, 46(19), 3953-3956.[3] Link
Sources
- 1. research.aalto.fi [research.aalto.fi]
- 2. Synthesis and Biological Evaluation of 1,3,5-Trisubstituted 2-Pyrazolines as Novel Cyclooxygenase-2 Inhibitors with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[4,3-c]pyridines as PEX14–PEX5 Interaction Inhibitors
This guide provides a comprehensive comparison of pyrazolo[4,3-c]pyridine-based inhibitors targeting the PEX14–PEX5 protein-protein interaction (PPI), a validated drug target in Trypanosoma parasites. These parasites are the causative agents of devastating diseases such as Human African Trypanosomiasis (HAT) and Chagas disease.[1][2][3] We will delve into the structure-activity relationship (SAR) of this pioneering scaffold, present key experimental data, and objectively compare its performance against alternative chemical series aimed at the same crucial biological interface.
The PEX14–PEX5 Interaction: An Achilles' Heel for Trypanosoma**
Trypanosoma parasites possess unique organelles called glycosomes, which are essential for their energy metabolism.[4][5] Glycosomes are akin to peroxisomes and rely on the import of nuclear-encoded enzymes from the cytosol to function. This import process is mediated by a cascade of PEX proteins. A critical step in this cascade is the docking of the cytosolic receptor PEX5, which carries the cargo enzymes, onto PEX14, a protein anchored to the glycosomal membrane.[2][6]
The interaction between PEX5 and PEX14 is indispensable for the parasite's survival. Disrupting this PPI leads to the mislocalization of essential glycosomal enzymes. This triggers a catastrophic metabolic failure, ultimately resulting in the parasite's death.[4][7] This makes the PEX14–PEX5 interface a prime and highly attractive target for the development of novel trypanocidal therapeutics.[4][7]
The PEX5 receptor binds to PEX14 via short, diaromatic peptide motifs, typically WxxxF/Y, located in its N-terminal region.[8][9] These motifs insert into two shallow, hydrophobic pockets on the surface of the N-terminal domain of PEX14, often referred to as the Trp and Phe pockets.[2][10] The challenge for medicinal chemists is that this interface is relatively flat and hydrophobic, characteristics that typically make PPIs difficult to target with small molecules.[2][10]
Figure 1: The PEX14-PEX5 signaling pathway for glycosomal protein import and its inhibition by pyrazolo[4,3-c]pyridines.
Pyrazolo[4,3-c]pyridines: First-in-Class Inhibitors
A structure-guided drug discovery campaign led to the identification of the pyrazolo[4,3-c]pyridine scaffold as the first small-molecule inhibitor of the PEX14–PEX5 PPI.[1][2] This effort involved computational screening and subsequent optimization informed by X-ray crystallography and NMR binding data.[2][3]
Mechanism of Action and Structural Insights
The pyrazolo[4,3-c]pyridine core acts as a central scaffold. Attached to this core are two hydrophobic moieties designed to mimic the native WxxxF/Y motif of PEX5.[2][11] X-ray crystal structures have confirmed that these inhibitors bind at the PEX5 binding site on PEX14. One aromatic group, such as a phenyl ring, occupies the Trp pocket, while a larger aromatic system, like an indole or naphthalene, fills the shallower Phe pocket.[2][10] The central pyrazolo[4,3-c]pyridine scaffold itself forms favorable π–π stacking interactions with key phenylalanine residues (Phe17 and Phe34) on the PEX14 surface, stabilizing the complex.[2]
Structure-Activity Relationship (SAR)
The initial hit, compound 1 , demonstrated modest activity but provided a crucial starting point for optimization.[2] SAR studies revealed several key insights:
-
Hydrophobic Pockets: The nature of the substituents targeting the Trp and Phe pockets is critical. Merging features from two separate potent binders into a single hybrid molecule (e.g., compound 29 ) led to superior activity in an AlphaScreen assay.[2]
-
Linker and Scaffold: The amide linker connecting the hydrophobic groups to the central scaffold is important for maintaining the correct orientation. Replacing it with a more flexible alkylamino linker resulted in a significant loss of potency.[2]
-
Solvent-Exposed Region: Modifications at the N-1 position of the pyrazole, which is solvent-exposed, had varied effects that were not easily rationalized by molecular docking alone, highlighting the complexity of the interaction.[2]
Comparative Analysis of PEX14–PEX5 Inhibitors
While pyrazolo[4,3-c]pyridines were the first to be identified, other chemical scaffolds have since been developed, offering alternative approaches to inhibiting this critical PPI.
Alternative Scaffolds
-
Oxopiperazines: Developed as peptidomimetics, these compounds are based on an oxopiperazine template designed to mimic an α-helix.[12][13] This scaffold also presents aromatic moieties to engage the Trp and Phe pockets of PEX14.[13][14]
-
2,3,4,5-Tetrahydrobenzo[f][1][3]oxazepines: Identified through a scaffold-hopping approach using the pyrazolo[4,3-c]pyridine structure as a template, this class of compounds represents a novel chemical starting point for PEX14 inhibition.[15]
Performance Data Comparison
The following table summarizes key performance data for representative compounds from each class, primarily evaluated against Trypanosoma brucei (T.b.).
| Scaffold Class | Compound Example | Assay Type | Target | Potency (EC50/IC50/Kᵢ) | Trypanocidal Activity (EC50) | Citation(s) |
| Pyrazolo[4,3-c]pyridine | Hit Compound 1 | AlphaScreen | T.b. PEX14 | 265 µM | - | [2] |
| Pyrazolo[4,3-c]pyridine | Hybrid Compound 29 | AlphaScreen | T.b. PEX14 | 12 µM | - | [2] |
| Pyrazolo[4,3-c]pyridine | Optimized Compound 5 | Binding Assay (Kᵢ) | T.b. PEX14 | 207 nM | 186 nM (T.b. brucei) | [10] |
| Oxopiperazine | Derivative 19 | Binding Assay (Kᵢ) | T.b. PEX14 | 77 µM | - | [13] |
| Tetrahydrobenzo[f][1][3]oxazepine | Optimized Derivative | In vitro tests | Trypanosoma | Low-to-high µM | Low-to-high µM | [15] |
Note: Direct comparison can be challenging due to variations in assay types (e.g., biochemical vs. cellular) and specific parasite strains used across different studies. Data is intended to be representative of each class.
Experimental Validation: A Self-Validating Workflow
The discovery and validation of PEX14–PEX5 inhibitors follow a logical and self-validating workflow, progressing from high-throughput biochemical screening to detailed biophysical characterization and finally to cellular and phenotypic assays.
Sources
- 1. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5l87 - Targeting the PEX14-PEX5 interaction by small molecules provides novel therapeutic routes to treat trypanosomiases. - Summary - Protein Data Bank Japan [pdbj.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repo.uni-hannover.de [repo.uni-hannover.de]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures
This guide outlines the scientifically validated disposal procedures for 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS: 569655-99-8).[1][2]
These protocols adhere to the "Cradle-to-Grave" management principles mandated by the EPA’s Resource Conservation and Recovery Act (RCRA) and are designed to prevent environmental contamination and personnel exposure.[1][2]
Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the waste stream profile.[2] This compound is a substituted phenylpyrazole amine, typically classified as an organic base with irritant and potential toxicological properties.[2]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 569655-99-8 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Hazard Class (GHS) | Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit.[1][2] 2A , STOT SE 3 |
| Signal Word | WARNING |
| RCRA Status | Not P-listed or U-listed.[1][2] Regulated as Characteristic Hazardous Waste if it exhibits toxicity; otherwise managed as Non-Regulated Hazardous Waste (conservative approach required).[2] |
Pre-Disposal Safety Protocols
Core Directive: Treat all research-grade pyrazoles as potentially persistent and bioactive. Do not dispose of via sanitary sewer or municipal trash.[2][3]
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator (minimum) or half-face respirator with P100 cartridges if handling fine powder.[1][2]
-
Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm minimum thickness).[1][2]
-
Ocular: Chemical splash goggles.[2] Side-shield safety glasses are insufficient for powder handling.[1][2]
Spill Management (Immediate Action)
If the compound is spilled prior to disposal:
-
Solid Spill: Do not dry sweep (generates dust).[2] Use a HEPA-filtered vacuum or wet-wipe method with a methanol-dampened pad.[1][2]
-
Solution Spill: Absorb with vermiculite or a universal absorbent pad.[2]
-
Decontamination: Clean surface with 10% bleach solution (oxidizes the amine) followed by water.[2]
Step-by-Step Disposal Procedures
Scenario A: Pure Solid Substance (Expired or Excess)[1]
-
Container: High-density polyethylene (HDPE) or amber glass jar with a screw-top lid.
-
Labeling: Must be labeled "HAZARDOUS WASTE - SOLID - TOXIC".[1][2]
-
Protocol:
Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)
-
Segregation: This compound is Non-Halogenated .[2]
-
Protocol:
-
If dissolved in non-halogenated solvents (Methanol, DMSO, Ethanol): Dispose in Non-Halogenated Organic Waste carboy.[2]
-
If dissolved in halogenated solvents (DCM, Chloroform): Dispose in Halogenated Organic Waste carboy.[2]
-
Critical Check: Ensure the waste stream pH is between 4–10.[2] If the solution is highly acidic (e.g., from TFA in HPLC), neutralize or segregate into a dedicated "Acidic Organic Waste" stream to prevent polymerization or gas generation.[2]
-
Scenario C: Contaminated Debris (Sharps, Vials, PPE)[1]
-
Glassware: Triple-rinse vials with methanol. Collect rinsate as Liquid Waste (Scenario B). Defaced, rinsed vials can often be glass-recycled or trashed depending on local EHS rules; if unrinsed, dispose of as Solid Hazardous Waste .[1][2]
-
Sharps: Place chemically contaminated needles in a rigid, puncture-proof red sharps container labeled "Biohazard/Chemical Sharps".
Waste Segregation Logic (Decision Tree)
The following diagram illustrates the decision logic for segregating this compound waste streams to ensure regulatory compliance.
Figure 1: Waste segregation workflow ensuring separation of halogenated and non-halogenated streams and proper containment of solids.[1][2]
Regulatory Compliance & Documentation
-
RCRA Classification: While this specific CAS is not P-listed, the generator must determine if the waste exhibits characteristics of toxicity (D-codes).[1][2] In the absence of TCLP data, apply the "Precautionary Principle" and manage as hazardous waste. [2]
-
Labeling Requirements: All containers must include:
-
Storage: Store in a Satellite Accumulation Area (SAA) near the point of generation.[2][4] Inspect weekly for leaks or corrosion.[2]
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2][3] Retrieved from [Link][1]
-
University of Wisconsin-Madison. (2025).[2] Laboratory Chemical Waste Disposal Guide. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
